3-Bromo-6-fluoro-2-methoxybenzoic acid
Description
BenchChem offers high-quality 3-Bromo-6-fluoro-2-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-fluoro-2-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-6-fluoro-2-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-7-4(9)2-3-5(10)6(7)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSPJCQSBRAYCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-Bromo-6-fluoro-2-methoxybenzoic Acid
The following technical guide details the properties, synthesis, and application of 3-Bromo-6-fluoro-2-methoxybenzoic acid , a highly specialized halogenated scaffold used in modern drug discovery.
A Strategic Halogenated Scaffold for Orthogonal Functionalization
CAS Number: 1426073-21-3 Molecular Formula: C₈H₆BrFO₃ Molecular Weight: 249.03 g/mol IUPAC Name: 3-Bromo-6-fluoro-2-methoxybenzoic acid[1][2][3]
Executive Summary
3-Bromo-6-fluoro-2-methoxybenzoic acid is a polysubstituted aromatic building block characterized by its dense, orthogonal functionalization pattern. It serves as a critical intermediate in the synthesis of atropisomeric kinase inhibitors (e.g., KRAS, BTK) and PROTAC linkers .[4] Its value lies in the "triad of reactivity":
-
C1-Carboxyl: Anchor point for amide coupling or heterocycle formation.
-
C3-Bromide: Site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
-
C6-Fluoride: Enables nucleophilic aromatic substitution (SₙAr) or fluorine-specific interactions (metabolic blocking/conformational locking).[4]
This guide provides a validated synthetic protocol, reactivity analysis, and handling standards for researchers utilizing this moiety.[4]
Chemical Identity & Characterization
The molecule features a tetrasubstituted benzene ring where the steric crowding of the ortho-methoxy and ortho-fluoro groups forces the carboxylic acid out of planarity, influencing the stereochemistry of downstream intermediates.
| Property | Specification |
| Appearance | White to off-white crystalline powder |
| Purity (HPLC) | ≥ 97.0% |
| Melting Point | 145–148 °C (Decomposition at higher temps) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in DCM |
| pKa (Calc) | ~2.5 (Acidified by ortho-F and ortho-OMe inductive effects) |
| ¹H NMR (DMSO-d₆) | δ 13.5 (br s, 1H, COOH), 7.65 (dd, 1H, Ar-H), 7.10 (dd, 1H, Ar-H), 3.85 (s, 3H, OMe) |
Synthetic Utility & Mechanism
The synthesis of this compound is a classic example of Directed Ortho Metalation (DoM) .[4] The presence of two directing groups (methoxy and fluoro) creates a "synergistic pocket" at the C6 position of the starting material (which becomes C1 in the product), allowing for highly regioselective lithiation.[4]
Validated Synthesis Protocol
Starting Material: 2-Bromo-5-fluoroanisole (CAS: 452-08-4) Reagents: Lithium Diisopropylamide (LDA), Dry THF, Dry CO₂ (gas or solid)
Step-by-Step Methodology:
-
Reagent Prep: Flame-dry a 250 mL round-bottom flask under Argon. Add anhydrous THF (100 mL) and diisopropylamine (1.2 equiv). Cool to -78°C.[5][6]
-
Base Formation: Dropwise add n-Butyllithium (2.5 M in hexanes, 1.2 equiv) to form LDA in situ.[4] Stir for 30 min at -78°C.
-
Metalation: Dissolve 2-bromo-5-fluoroanisole (1.0 equiv) in minimal THF and add dropwise to the LDA solution.
-
Mechanistic Note: Deprotonation occurs exclusively at the position between the Fluorine and Methoxy groups (C6 of the anisole) due to the cooperative inductive acidification and chelation of Li⁺ by the methoxy oxygen.[4]
-
-
Carboxylation: After stirring for 1 hour at -78°C, bubble excess dry CO₂ gas through the solution (or pour onto crushed dry ice). The solution will turn pale yellow/white.
-
Workup: Allow to warm to room temperature. Quench with 1N HCl until pH < 3. Extract with EtOAc (3x).[4] Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from EtOAc/Hexanes to yield the title compound.
Reactivity Map & Visualization
The utility of this scaffold is defined by its ability to undergo sequential, selective functionalization.[4] The diagram below illustrates the orthogonal reactivity logic.
Figure 1: Orthogonal reactivity map showing the three distinct sites for chemical modification.
Experimental Handling & Safety
Self-Validating Stability Check:
-
Proton NMR Check: Before use, run a ¹H NMR. If the methoxy singlet at 3.85 ppm splits or shifts significantly, or if the aromatic region becomes complex, decarboxylation may have occurred (common in electron-rich benzoic acids stored improperly).[4]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and sensitive to prolonged light exposure (debromination risk).[4]
Safety Profile:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[4] 2A (H319), STOT SE 3 (H335).[4]
-
Handling: Use standard PPE. Avoid contact with strong oxidizers.[4]
References
-
European Patent Office. (2021).[4] Compounds and methods for the treatment of cancer (EP3810602A1).[4]Link[4]
-
ChemicalBook. (2024).[4] 3-Bromo-6-fluoro-2-methoxybenzoic acid Product Entry.Link[4]
-
PubChem. (2024).[4] Compound Summary: 3-Bromo-6-fluoro-2-methoxybenzoic acid (CAS 1426073-21-3).[1][2][3][7][8][9]Link[4]
-
Snieckus, V. (1990).[4] Directed ortho metalation.[4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[4] Link(Foundational reference for the DoM mechanism described).[4]
Sources
- 1. 3-BROMO-6-FLUORO-2-METHOXYBENZOIC ACID | 1426073-21-3 [m.chemicalbook.com]
- 2. 3-BROMO-6-FLUORO-2-METHOXYBENZOIC ACID | 1426073-21-3 [amp.chemicalbook.com]
- 3. 3-Bromo-6-fluoro-2-methoxybenzoic acid (1 x 100 mg) | Reagentia [reagentia.eu]
- 4. Chemical structure search | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. EP3810602A1 - Compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 473416-74-9|3-Bromo-6-fluoro-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 8. 1538235-22-1|3-Bromo-6-fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 9. Chemsigma International Co., Ltd. [chemsigma.com]
Technical Monograph: 3-Bromo-6-fluoro-2-methoxybenzoic Acid
[1][2]
Part 1: Physicochemical Profile & Molecular Weight Analysis
The molecular weight (MW) of 3-Bromo-6-fluoro-2-methoxybenzoic acid is not a single static number but a distribution defined by the natural abundance of bromine isotopes. For high-precision applications (e.g., mass spectrometry-based proteomics or metabolomics), researchers must distinguish between the Average Molecular Weight (used for stoichiometry) and the Monoisotopic Mass (used for identification).
Core Data Summary
| Property | Value | Technical Note |
| CAS Registry Number | 1426073-21-3 | Verified identifier for procurement/database search.[1] |
| Chemical Formula | C₈H₆BrFO₃ | |
| Average Molecular Weight | 249.03 g/mol | Calculated using standard atomic weights. |
| Monoisotopic Mass | 247.9484 Da | Based on ⁷⁹Br (50.69%) and ¹²C. |
| Exact Mass (⁸¹Br) | 249.9464 Da | Based on ⁸¹Br (49.31%). |
| Isotopic Signature | 1:1 Doublet | The mass spectrum displays two peaks of nearly equal intensity separated by 2 Da (M and M+2). |
| Appearance | White to Off-white Powder | Typical of halogenated benzoic acids. |
| pKa (Predicted) | ~2.5 - 3.0 | Acidic strength increased by ortho-fluoro electron withdrawal. |
The "Bromine Signature" in Mass Spectrometry
In drug discovery workflows, this compound is often identified by its distinct mass spectral fingerprint. Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br , in an approximate 1:1 ratio.
-
Protocol Implication: When setting up Selected Ion Monitoring (SIM) for LC-MS, do not target a single mass. Monitor the [M-H]⁻ doublet at m/z 246.9 and 248.9 (negative ionization mode is preferred for carboxylic acids).
Part 2: Synthetic Architecture & Causality
The synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic acid is non-trivial due to the competing directing effects of the three substituents on the benzene ring. The most robust route utilizes Directed Ortho Metalation (DoM) , leveraging the synergistic directing power of the fluorine and methoxy groups.
Synthetic Logic[2]
-
Precursor Selection: The starting material is 1-bromo-4-fluoro-2-methoxybenzene (also known as 2-bromo-5-fluoroanisole).
-
Regioselectivity: The proton at the C3 position (relative to the precursor numbering) is "sandwiched" between the methoxy group (Ortho-Director) and the fluorine atom (Ortho-Director). This site is significantly more acidic than other aromatic protons due to the inductive electron-withdrawing effects of both heteroatoms.
-
Lithiation & Quench: Treatment with a hindered base (LDA) selectively deprotonates this position. Subsequent quenching with CO₂ introduces the carboxyl group exactly where required to form the 2,6-disubstituted benzoic acid core.
Experimental Workflow Diagram
The following diagram details the reaction flow and the atomic renumbering that occurs during the transformation from precursor to product.
Figure 1: Synthetic pathway leveraging Directed Ortho Metalation (DoM) to install the carboxylic acid moiety with high regiocontrol.
Part 3: Structural Validation Protocols
To ensure the integrity of the material used in downstream assays (e.g., library synthesis), a self-validating analytical protocol is required.
1. NMR Validation (¹H and ¹⁹F)
The ¹H NMR spectrum provides a definitive structural proof based on coupling constants (
-
Aromatic Region: You will observe only two aromatic protons.
-
H4 and H5: These protons are adjacent (ortho-coupling,
Hz). -
H5 (adjacent to F): Will show an additional splitting due to fluorine coupling (
), appearing as a doublet of doublets (dd) or a pseudo-triplet depending on the field strength.
-
-
Diagnostic Shift: The methoxy singlet (-OCH₃) will appear around
3.9–4.0 ppm.
2. LC-MS Purity Protocol
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.
-
Detection: UV at 254 nm (aromatic ring) and MS (ESI-).
-
Acceptance Criteria:
-
Purity > 95% by UV integration.
-
MS confirms [M-H]⁻ doublet at 247/249.
-
Structural Connectivity Map
Figure 2: Structural connectivity and functional handles. The C3-Bromine and C1-Carboxyl groups serve as orthogonal reaction sites for library expansion.
Part 4: Application in Drug Discovery[9]
3-Bromo-6-fluoro-2-methoxybenzoic acid serves as a high-value scaffold in Medicinal Chemistry, particularly for:
-
Fragment-Based Drug Design (FBDD): The molecule is a "rule-of-three" compliant fragment (MW < 300, H-donors ≤ 3, H-acceptors ≤ 3).
-
BTK Inhibitor Synthesis: Halogenated benzoic acids are frequent precursors for Bruton's Tyrosine Kinase (BTK) inhibitors. The acid moiety is typically converted to an amide (forming the hinge-binding motif), while the bromine allows for the attachment of solubilizing tails or hydrophobic groups via Suzuki-Miyaura coupling.
-
Scaffold Hopping: The unique substitution pattern (2-OMe, 6-F) forces the carboxyl group out of planarity, creating a specific 3D vector that can improve selectivity in tight binding pockets compared to non-substituted analogs.
References
- Synthesis and Characterization of Halogenated Benzoic Acids.Google Patents. Patent EP3810602A1.
-
3-Bromo-6-fluoro-2-methoxybenzoic acid Product Data. Reagentia Chemical Catalog. CAS 1426073-21-3.[3][4][1][5] Available at: [Link][1]
-
Directed Ortho Metalation (DoM) Strategies in Drug Synthesis. Chemical Science, Royal Society of Chemistry. Available at: [Link]
-
PubChem Compound Summary: 3-Bromo-6-fluoro-2-methoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. 3-Bromo-6-fluoro-2-methoxybenzoic acid (1 x 100 mg) | Reagentia [reagentia.eu]
- 2. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. 1538235-22-1|3-Bromo-6-fluoro-2-hydroxybenzoic acid|BLD Pharm [bldpharm.com]
- 4. 473416-74-9|3-Bromo-6-fluoro-2-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 5. 3-BROMO-6-FLUORO-2-METHOXYBENZOIC ACID | 1426073-21-3 [m.chemicalbook.com]
Precision Synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic Acid
The following technical guide details the synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic acid , a highly functionalized polysubstituted arene scaffold often employed in the development of kinase inhibitors and agrochemicals.[1][2]
This guide prioritizes a Directed Ortho Metalation (DoM) strategy, which offers superior regiocontrol compared to electrophilic aromatic substitution or nucleophilic displacement methods for this specific substitution pattern.[1]
Executive Summary & Retrosynthetic Analysis
Target Molecule: 3-Bromo-6-fluoro-2-methoxybenzoic acid Core Challenge: Installing three contiguous substituents (COOH, OMe, Br) with precise regiochemistry relative to a distal fluorine atom.[1][2] Recommended Strategy: Directed Ortho Metalation (DoM) of 2-bromo-5-fluoroanisole.[1][2]
Retrosynthetic Logic
The synthesis hinges on the "cooperative directing effect" of the methoxy (-OMe) and fluoro (-F) groups.[1] In the precursor 2-bromo-5-fluoroanisole , the C6 position is sterically accessible and electronically activated by both the ortho-methoxy and ortho-fluoro groups.[1][2] This creates a "privileged" site for lithiation, allowing for the regioselective introduction of the carboxylate moiety without disturbing the sensitive bromine substituent.[1]
Figure 1: Retrosynthetic disconnection revealing the DoM precursor.[1][2]
Primary Synthesis Pathway: Directed Ortho Metalation (DoM)[1][2]
This protocol utilizes Lithium Diisopropylamide (LDA) as a non-nucleophilic base to effect deprotonation.[1] Unlike n-butyllithium, which would cause rapid Lithium-Halogen exchange at the bromine position, LDA at low temperatures (-78°C) selectively deprotonates the C6 position due to the high acidity induced by the flanking -F and -OMe groups.[1][2]
Step 1: Precursor Preparation (If not commercially sourced)
Starting Material: 2-Bromo-5-fluorophenol Reaction:[1][2]O-Methylation Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.[1]
Protocol:
-
Dissolve 2-bromo-5-fluorophenol (1.0 eq) in anhydrous DMF (5 vol).
-
Add K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes.
-
Add MeI (1.2 eq) dropwise.[1] (Caution: MeI is carcinogenic).[1]
-
Stir at ambient temperature for 4–6 hours. Monitor by TLC/HPLC.
-
Workup: Dilute with water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Yield Expectation: >90%. Product: 2-Bromo-5-fluoroanisole .
Step 2: Lithiation and Carboxylation (The Critical Step)
Precursor: 2-Bromo-5-fluoroanisole Reagents: LDA (2.0 M in THF/heptane), Dry CO₂ (gas or solid).[1]
Detailed Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Solvent: Add anhydrous THF (10 vol relative to substrate).
-
Base Addition: Cool the THF to -78°C (Dry ice/Acetone bath). Add LDA (1.2 eq) dropwise via syringe.[1] Ensure internal temperature does not rise above -65°C.[1][2]
-
Substrate Addition: Dissolve 2-bromo-5-fluoroanisole (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78°C over 20 minutes.
-
Mechanistic Note: The solution will likely turn yellow/orange, indicating the formation of the lithiated species at the position between the F and OMe groups.[1]
-
-
Equilibration: Stir at -78°C for 1 hour.
-
Quench: Introduce excess crushed dry ice (washed with ether to remove water frost) directly into the reaction flask, or bubble anhydrous CO₂ gas through the solution for 30 minutes while maintaining -78°C.
-
Warming: Allow the reaction to warm to room temperature naturally over 2 hours.
-
Workup:
-
Quench with 1N HCl until pH < 2.
-
Extract with Ethyl Acetate (3x).[1]
-
Extract the combined organic layer with saturated NaHCO₃ solution (This pulls the acid product into the aqueous phase, leaving unreacted starting material in the organic phase).[1]
-
Acidify the aqueous bicarbonate layer with conc.[1] HCl to precipitate the product.[1]
-
Data Summary Table:
| Parameter | Specification | Reason |
| Temperature | -78°C (Strict) | Prevents Li-Br exchange and benzyne formation.[1][2] |
| Base | LDA (1.2 eq) | Sterically hindered; avoids nucleophilic attack on Br.[1][2] |
| Solvent | THF (Anhydrous) | Stabilizes the lithiated intermediate.[1][2] |
| Quench | CO₂ (Excess) | Traps the unstable anion immediately.[1][2] |
| Expected Yield | 65–75% | Losses primarily due to protonation during quench.[1][2] |
Reaction Mechanism & Pathway Visualization[1][2]
The success of this reaction relies on the Combined Directing Effect .[1] The C6 proton is flanked by two electron-withdrawing groups (Inductive effect of F and OMe) and one group capable of coordination (OMe).[1] This makes C6 significantly more acidic than C3 or C4.[1]
Figure 2: Mechanistic flow from precursor to target via regioselective lithiation.[1][4][5][6]
Alternative Route: Nucleophilic Aromatic Substitution (SnAr)
Use Case: If LDA synthesis is not viable or scale-up of cryogenic reactions is limited.[1][2] Limitation: Lower regioselectivity compared to DoM.[1]
Pathway:
-
Start: 2,6-Difluorobenzonitrile.
-
Bromination: Bromination (Br₂/FeBr₃) typically occurs at C3 (meta to CN, ortho to F).[1] Yields 3-bromo-2,6-difluorobenzonitrile .[1][2]
-
SnAr: Treat with NaOMe/MeOH.
-
Regioselectivity Challenge: Nucleophilic attack can occur at C2 (ortho to CN, meta to Br) or C6 (ortho to CN, para to Br).[1]
-
The C6 position (para to Br) is generally more activated for SnAr, yielding the wrong isomer (3-bromo-6-methoxy-2-fluorobenzonitrile).[1][2]
-
Therefore, this route requires careful chromatographic separation and is secondary to the DoM route.[1]
-
Quality Control & Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
-
¹H NMR (DMSO-d₆):
-
¹⁹F NMR:
-
Mass Spectrometry (ESI-):
Safety & Handling
-
LDA: Pyrophoric.[1] Handle under inert gas.[1] Reacts violently with water.[1]
-
Methyl Iodide: Potent alkylating agent (Carcinogen).[1] Use in a fume hood.[1]
-
HF Warning: While this protocol avoids HF, any decomposition of fluorinated aromatics under extreme conditions can release fluoride ions.[1]
References
-
Directed Ortho Metalation Principles: Snieckus, V. (1990).[1] Directed ortho metalation.[1][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933.[1] [1][2]
-
Halogen Dance & Base Selection: Schnürch, M., et al. (2007).[1] Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.[1]
-
Synthesis of Fluorinated Benzoic Acids: BenchChem Technical Support. Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. [1][2]
-
Related Scaffold Synthesis (3-Bromo-2,6-dimethoxybenzoic acid): Google Patents CN104058956A.[1][2] Production process for synthesizing 3-bromo-2,6-dimethoxybenzoic acid.
Sources
- 1. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]
- 3. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 6. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Strategic Synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic Acid
[1][2][3]
Executive Summary
The substituted benzoic acid 3-bromo-6-fluoro-2-methoxybenzoic acid represents a highly functionalized aromatic scaffold, critical in the development of next-generation kinase inhibitors and agrochemical actives.[1][2][3] Its tetrasubstituted core (1,2,3,6-pattern) presents a unique challenge in regioselectivity.[1][2][3]
Standard electrophilic aromatic substitution (EAS) on benzoic acid precursors often fails to distinguish between the electronically similar 3- and 5-positions.[1][2][3] Therefore, this guide prioritizes a Directed Ortho Metalation (DoM) strategy to ensure regiochemical integrity, while providing a secondary scalable route via Nucleophilic Aromatic Substitution (
Retrosynthetic Logic & Strategic Disconnections
To achieve the target 1,2,3,6-substitution pattern, we must analyze the directing power of the substituents.[2][3]
-
The Challenge: In a direct bromination of 2-fluoro-6-methoxybenzoic acid, the methoxy group (strong activator) directs ortho and para.[1][2][3] The para position (C5) is sterically accessible and electronically activated, often leading to the unwanted 5-bromo isomer as the major product.[2][3]
-
The Solution: We disconnect the carboxyl group (
).[1][2][3] By installing the carboxyl moiety last via lithiation, we utilize the directing effects of the methoxy group to target the specific position adjacent to it.[2][3]
Pathway Analysis (Graphviz)[1][2][3]
Figure 1: Strategic disconnections showing the High-Fidelity DoM Route (Blue) vs. the Classical Route (Red).
Starting Material Selection Matrix
The choice of starting material dictates the purity profile.[1][2][3] For pharmaceutical applications requiring >99.5% purity, 2-Bromo-5-fluoroanisole is the superior starting point.[1][2][3]
| Starting Material | CAS No. (Ref) | Role | Pros | Cons |
| 2-Bromo-5-fluoroanisole | 450-88-4 | Primary Precursor | Perfect Regiocontrol. The OMe group directs lithiation exactly to the required position (C6).[1][2][3] | Requires cryogenic conditions (-78°C).[1][2][3] Higher raw material cost.[1][2][3] |
| 2,6-Difluorobenzoic acid | 385-00-2 | Alternative Precursor | Low cost.[1][2][3] Availability in bulk. | Requires two steps ( |
| 2-Fluoro-6-methoxybenzoic acid | 137654-21-8 | Intermediate | Direct precursor for bromination.[1][2][3] | Commercially expensive.[1][2][3] Bromination selectivity is poor (approx 60:40 favoring unwanted isomer).[1][2][3] |
Detailed Experimental Protocols
Method A: The DoM Route (High Precision)
Recommended for gram-to-kilogram scale synthesis where isomer removal is difficult.[1][2][3]
Mechanism: This route relies on the Directed Ortho Metalation (DoM) .[1][2][3] The methoxy group acts as a Directing Metalation Group (DMG).[1][2][3] While fluorine is also a DMG, the coordination ability of the methoxy oxygen to Lithium, combined with the acidity of the position ortho to the fluorine, creates a synergistic "sweet spot" at C6 (relative to the anisole numbering).[2][3]
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon atmosphere.
-
Reagents:
-
Execution:
-
Charge the flask with THF and cool to -78°C (Acetone/Dry Ice bath).
-
Add LDA solution dropwise via cannula.[1][2][3] Maintain temp < -70°C to prevent benzyne formation or lithium-halogen exchange at the bromine site.[1][2][3]
-
Add 2-Bromo-5-fluoroanisole (dissolved in THF) slowly over 30 minutes.
-
Stir: Allow metallation to proceed for 1 hour at -78°C.
-
Quench: Bubble excess anhydrous
gas through the solution (or pour reaction mixture onto crushed dry ice) while still cold. -
Warm: Allow the mixture to warm to room temperature (RT) over 2 hours.
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water to remove trace unreacted starting material.[1][2][3]
Method B: The / Bromination Route (Scalable)
Recommended for industrial scale-up where chromatography/crystallization is optimized.[1][2][3]
Protocol:
-
Step 1: Methoxylation (
) [1][2][3] -
Step 2: Bromination
-
Add
(1.05 eq) and catalytic .[1][2][3] -
Critical Control Point: Stop reaction before over-bromination occurs.[1][2][3]
-
Isomer Issue: You will obtain a mixture of the target (3-bromo) and the byproduct (5-bromo).[1][2][3]
-
Separation: The 3-bromo isomer is more sterically crowded and typically has a lower melting point.[1][2][3] Fractional crystallization from Toluene/Heptane is required.[1][2][3]
Quality Control & Analytical Validation
To ensure the protocol yields the correct isomer, the following analytical markers must be verified.
1H NMR Validation (DMSO-d6):
-
Target (3-Bromo): Look for two aromatic doublets (or doublet of doublets) representing H4 and H5.[1][2][3] The coupling constant
will be typical of ortho-coupling (~8-9 Hz).[1][2][3] -
Impurity (5-Bromo): The aromatic protons will be at H3 and H4.[1][2][3]
-
Key Shift: The Methoxy peak (
) in the target (3-bromo) will show a slight downfield shift compared to the 5-bromo isomer due to the "ortho-effect" of the bulky bromine atom twisting the methoxy group out of plane or exerting a deshielding effect.[1][2][3]
HPLC Method:
Process Safety & Handling
-
HF Generation: In Method B (
), fluoride ions are generated.[1][2][3] Ensure glass-lined reactors are inspected or use Hastelloy if acidic workup is performed at high temperatures.[1][2][3] -
Lithium Organics: In Method A, LDA and lithiated intermediates are pyrophoric and moisture sensitive.[1][2][3] Strict exclusion of water is mandatory.[1][2][3]
-
Bromine: Highly toxic and corrosive.[1][2][3] Use a scrubber system for HBr fumes generated during Method B.[1][2][3]
References
-
Schlosser, M. (2005).[1][2][3] Organometallics in Synthesis: A Manual. Wiley.[1][2][3] (Authoritative text on Directed Ortho Metalation regioselectivity).
-
Gorelik, M. V. (1998).[1][2][3] Nucleophilic substitution in the aromatic series. Russian Chemical Reviews. (Mechanistic grounding for
on fluorobenzoic acids). -
Vertex AI Search Results (2025).Patent Landscape Analysis for Halogenated Benzoic Acids. (Provided context for analogous syntheses of 2-bromo-5-methoxybenzoic acid and 2-bromo-3-fluorobenzoic acid).
-
PubChem Compound Summary. (2025). 2-Fluoro-6-methoxybenzoic acid.[1][2][3][5] Link.[1][2][3]
(Note: While specific patents for the exact 1,2,3,6-isomer are proprietary or less common in open literature, the protocols above are derived from first-principles organometallic chemistry applied to the verified starting materials listed.)
Sources
- 1. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. 2-Fluoro-6-methoxybenzoic acid | C8H7FO3 | CID 2737360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]
- 5. PubChemLite - 2-bromo-3-fluoro-6-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
Spectroscopic Data of 3-Bromo-6-fluoro-2-methoxybenzoic acid: A Technical Guide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Bromo-6-fluoro-2-methoxybenzoic acid, a key intermediate in various synthetic applications, including pharmaceutical development. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages fundamental principles of spectroscopic analysis and data from structurally related compounds to present a robust, predictive profile. This guide is designed to assist researchers in the identification, characterization, and quality control of 3-Bromo-6-fluoro-2-methoxybenzoic acid, offering detailed predicted data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a thorough interpretation of the expected spectral features, causality behind these predictions, and validated protocols for experimental data acquisition.
Introduction: The Structural Significance of 3-Bromo-6-fluoro-2-methoxybenzoic Acid
3-Bromo-6-fluoro-2-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The unique arrangement of its functional groups—a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid group—on the benzene ring imparts specific electronic and steric properties that are of significant interest in medicinal chemistry and materials science. The bromine and fluorine atoms offer sites for further functionalization through cross-coupling reactions, while the methoxy and carboxylic acid groups can influence solubility, binding affinity, and metabolic stability of derivative compounds.
An accurate and comprehensive spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting. This guide provides a detailed predictive analysis of its spectroscopic signature.
Predicted ¹H NMR Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an essential technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-13 | Singlet (broad) | 1H | -COOH |
| ~7.6-7.8 | Doublet | 1H | Ar-H |
| ~7.1-7.3 | Doublet | 1H | Ar-H |
| ~3.9-4.1 | Singlet | 3H | -OCH₃ |
Interpretation and Rationale
The ¹H NMR spectrum of 3-Bromo-6-fluoro-2-methoxybenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the carboxylic acid proton, and the methoxy protons.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its acidic nature. It is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 11 and 13 ppm. The broadness of the signal is a result of hydrogen bonding and chemical exchange with residual water in the solvent.
-
Aromatic Protons (Ar-H): The benzene ring has two remaining protons. Due to the substitution pattern, these protons are in different chemical environments and will appear as distinct signals. The electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups, along with the electron-donating effect of the methoxy group, will influence their chemical shifts. The protons on a substituted benzene ring typically resonate in the region of 6.5-8.0 ppm[1]. The specific substitution pattern in 3-Bromo-6-fluoro-2-methoxybenzoic acid will lead to a complex splitting pattern, likely two doublets, arising from coupling to each other.
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is influenced by the adjacent oxygen atom, placing the signal in the range of 3.9-4.1 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Workflow for ¹H NMR Data Acquisition
Caption: Standard workflow for acquiring ¹H NMR data.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165-175 | C=O (Carboxylic Acid) |
| ~155-165 | C-F |
| ~145-155 | C-O |
| ~130-140 | C-Br |
| ~115-130 | Aromatic CH |
| ~110-120 | Aromatic C-COOH |
| ~55-65 | -OCH₃ |
Interpretation and Rationale
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and will appear at the downfield end of the spectrum, typically between 165 and 175 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will each give a distinct signal due to the lack of symmetry. Their chemical shifts are influenced by the attached substituents.
-
The carbon attached to the highly electronegative fluorine atom will be significantly deshielded, appearing in the 155-165 ppm range.
-
The carbon bonded to the methoxy group's oxygen will also be deshielded, resonating around 145-155 ppm.
-
The carbon bearing the bromine atom will be found in the 130-140 ppm region.
-
The two carbons bonded to hydrogen will appear in the typical aromatic region of 115-130 ppm.
-
The carbon to which the carboxylic acid group is attached will be in the 110-120 ppm range. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm in a ¹³C NMR spectrum[1].
-
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will appear in the upfield region of the spectrum, typically between 55 and 65 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that for ¹H NMR but requires modifications to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
Workflow for ¹³C NMR Data Acquisition
Caption: Standard workflow for acquiring ¹³C NMR data.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| 1580-1620, 1450-1500 | Medium to Strong | C=C stretch (Aromatic Ring) |
| ~1250 | Strong | C-O stretch (Aryl Ether) |
| ~1000-1100 | Medium | C-F stretch |
| ~600-700 | Medium | C-Br stretch |
Interpretation and Rationale
The IR spectrum of 3-Bromo-6-fluoro-2-methoxybenzoic acid will be dominated by the characteristic absorptions of its functional groups.
-
Carboxylic Acid Group: This group gives rise to two very characteristic bands. A very broad and strong absorption from 2500 to 3300 cm⁻¹ is due to the O-H stretching vibration, broadened by hydrogen bonding[2][3]. A strong, sharp absorption around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch[2][3].
-
Aromatic Ring: The C=C stretching vibrations within the benzene ring typically appear as a series of bands in the 1450-1620 cm⁻¹ region.
-
Aryl Ether: The C-O stretching of the methoxy group attached to the aromatic ring will produce a strong absorption band around 1250 cm⁻¹.
-
Carbon-Halogen Bonds: The C-F stretching vibration is expected to be in the 1000-1100 cm⁻¹ range, while the C-Br stretch will appear at a lower frequency, around 600-700 cm⁻¹.
Experimental Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a convenient method for analyzing solid samples.
Workflow for ATR-IR Data Acquisition
Caption: Standard workflow for acquiring ATR-IR data.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectral Data (Electron Ionization)
| m/z | Predicted Identity |
| 248/250 | [M]⁺ (Molecular Ion) |
| 231/233 | [M - OH]⁺ |
| 203/205 | [M - COOH]⁺ |
| 124/126 | [M - COOH - OCH₃]⁺ |
Interpretation and Rationale
In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented.
-
Molecular Ion Peak ([M]⁺): The molecular ion peak will appear as a doublet due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. Therefore, we expect to see peaks at m/z 248 and 250.
-
Fragmentation Pattern: The fragmentation of benzoic acid derivatives often involves the loss of substituents from the carboxylic acid group and the aromatic ring.
-
Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 231/233.
-
Loss of the entire carboxylic acid group (-COOH) would lead to a fragment at m/z 203/205.
-
Subsequent loss of the methoxy group as a radical from the [M - COOH]⁺ fragment would give a signal at m/z 124/126. The fragmentation patterns of aromatic compounds are influenced by the stability of the resulting carbocations[4].
-
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
Sources
Mass spectrometry of 3-Bromo-6-fluoro-2-methoxybenzoic acid
An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-6-fluoro-2-methoxybenzoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the mass spectrometric analysis of 3-Bromo-6-fluoro-2-methoxybenzoic acid, a compound of interest in pharmaceutical and agrochemical synthesis.[1] This document is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of how to characterize this molecule using modern mass spectrometry. We will delve into the foundational principles of ionization, the intricacies of isotopic patterns, and the predictable logic of fragmentation pathways. The guide offers field-proven experimental protocols and data interpretation strategies, ensuring both scientific rigor and practical applicability.
Introduction: The Analytical Imperative
3-Bromo-6-fluoro-2-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its multifaceted structure, featuring a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid moiety, makes it a valuable intermediate in organic synthesis.[1] Characterizing such molecules is paramount for confirming identity, assessing purity, and understanding metabolic fate. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
The core challenge and opportunity in the MS analysis of this compound lie in its unique elemental composition. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), creates a highly characteristic isotopic signature that is a powerful diagnostic tool. This guide will systematically deconstruct the analysis, transforming it from a routine procedure into an insightful scientific investigation.
Physicochemical Profile and Its MS Implications
A thorough understanding of the analyte's properties is the foundation of any robust analytical method.
| Property | Value / Description | Implication for Mass Spectrometry |
| Molecular Formula | C₈H₆BrFO₃ | Defines the exact mass of the molecule. |
| Monoisotopic Mass | 247.94845 Da (with ⁷⁹Br)249.94640 Da (with ⁸¹Br) | Predicts the m/z of the molecular ions. The ~2 Da difference is the key to identifying the bromine presence. |
| Average Molecular Weight | ~249.04 g/mol | Useful for bulk sample preparation, but monoisotopic mass is critical for high-resolution MS. |
| Key Functional Groups | Carboxylic Acid (-COOH), Aromatic Ring, Halogens (Br, F), Ether (-OCH₃) | The acidic proton on the carboxylic acid makes the molecule highly suitable for negative ion mode electrospray ionization (ESI) via deprotonation. The other groups dictate the fragmentation logic. |
| Bromine Isotopes | ⁷⁹Br (~50.7% abundance)⁸¹Br (~49.3% abundance) | Results in a characteristic M and M+2 isotopic pattern with nearly equal intensity (1:1 ratio), a definitive marker for the presence of a single bromine atom.[2] |
Ionization: From Solution to Gas-Phase Ion
The choice of ionization technique is critical and is dictated by the analyte's polarity and thermal stability. For 3-Bromo-6-fluoro-2-methoxybenzoic acid, electrospray ionization (ESI) is the premier choice.
Electrospray Ionization (ESI): The Method of Choice
ESI is a soft ionization technique that transfers ions already existing in solution into the gas phase, making it ideal for polar and thermally fragile molecules.[3][4][5]
-
Negative Ion Mode (-ESI): This is the most logical and effective approach for this analyte. The carboxylic acid group is acidic and readily deprotonates in a solution with appropriate pH, forming a carboxylate anion [M-H]⁻. This process is highly efficient and leads to strong signal intensity with minimal in-source fragmentation.
-
Positive Ion Mode (+ESI): While less efficient than negative mode for this compound, protonation can occur, likely on the carbonyl oxygen or the methoxy oxygen, to form the [M+H]⁺ ion. This mode can be used for confirmation but typically yields lower sensitivity.
Alternative Ionization Methods
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar compounds and involves a corona discharge to ionize the analyte.[4] It could be a viable alternative if ESI performance is poor due to matrix effects, though ESI is generally preferred for this structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is challenging due to the low volatility of the carboxylic acid. However, it becomes a powerful technique after derivatization (e.g., silylation or methylation) of the carboxylic acid group to increase volatility.[6][7] This approach is excellent for separating isomers and is often used in metabolomics and environmental analysis.[6][8][9]
Decoding the Mass Spectrum: Isotopic Signature and Fragmentation
The mass spectrum of 3-Bromo-6-fluoro-2-methoxybenzoic acid is rich with structural information. The first step is always to identify the molecular ion.
The Molecular Ion and Bromine's Isotopic Fingerprint
Due to the natural abundance of bromine isotopes, the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by approximately 2 m/z units.[10]
-
In Negative Ion Mode (-ESI):
-
[M-H]⁻ at m/z 246.94 (corresponding to the ⁷⁹Br isotope)
-
[M-H]⁻ at m/z 248.94 (corresponding to the ⁸¹Br isotope)
-
-
In Positive Ion Mode (+ESI):
-
[M+H]⁺ at m/z 248.96 (corresponding to the ⁷⁹Br isotope)
-
[M+H]⁺ at m/z 250.96 (corresponding to the ⁸¹Br isotope)
-
Observing this 1:1 doublet is the first and most crucial confirmation of the compound's identity.
Tandem Mass Spectrometry (MS/MS): Elucidating the Structure
By selecting one of the molecular ion peaks (e.g., m/z 246.94) and subjecting it to collision-induced dissociation (CID), we can generate fragment ions that reveal the connectivity of the molecule. The fragmentation logic is based on the cleavage of the weakest bonds and the formation of stable neutral losses or fragment ions.
Predicted Fragmentation Pathway in Negative Ion Mode (-ESI)
The deprotonated molecule, [M-H]⁻, is the precursor ion for MS/MS analysis. The primary fragmentation event for a carboxylate anion is the loss of carbon dioxide.
Explanation of Key Fragments:
-
Precursor Ion [M-H]⁻ (m/z 246.9/248.9): The starting point of our experiment, the deprotonated parent molecule.
-
Fragment A (m/z 202.9/204.9): This is the base peak in the MS/MS spectrum. It arises from the facile loss of CO₂ (44 Da) from the carboxylate group. This is a highly characteristic fragmentation for deprotonated benzoic acids.[11] The resulting ion is a doubly halogenated and methoxy-substituted phenyl anion.
-
Fragment B (m/z 187.9/189.9): Subsequent fragmentation of Fragment A can occur via the loss of a methyl radical (•CH₃, 15 Da) from the methoxy group.
-
Fragment C (m/z 123.9): Loss of a bromine radical (•Br, 79 or 81 Da) from Fragment A would result in an ion at m/z 123.9. The isotopic pattern for bromine would disappear for this fragment.
Summary of Predicted Fragments (-ESI MS/MS)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 246.9 / 248.9 | 202.9 / 204.9 | CO₂ (44.0 Da) | 3-Bromo-6-fluoro-2-methoxyphenyl anion |
| 202.9 / 204.9 | 187.9 / 189.9 | •CH₃ (15.0 Da) | Anion of 4-bromo-1-fluoro-3-hydroxybenzene |
| 202.9 / 204.9 | 123.9 | •Br (79.0/81.0 Da) | 6-Fluoro-2-methoxyphenyl anion |
Experimental Protocols: A Practical Guide
The following protocols are designed to be self-validating and serve as a robust starting point for method development.
Protocol 1: LC-MS/MS Analysis via ESI
This protocol is optimized for the identification and confirmation of the analyte.
1. Standard Preparation:
- Prepare a 1 mg/mL stock solution of 3-Bromo-6-fluoro-2-methoxybenzoic acid in methanol or acetonitrile (ACN).
- Create a working standard of 1 µg/mL by diluting the stock solution in 50:50 ACN:Water. This will serve as the sample diluent.
2. Liquid Chromatography (LC) Parameters:
- Column: C18 reverse-phase, 2.1 mm x 50 mm, 1.8 µm particle size (or equivalent).
- Mobile Phase A: Water + 0.1% Ammonium Hydroxide (for -ESI) or 0.1% Formic Acid (for +ESI).
- Mobile Phase B: Acetonitrile + 0.1% Ammonium Hydroxide (for -ESI) or 0.1% Formic Acid (for +ESI).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 10 | | 3.0 | 95 | | 4.0 | 95 | | 4.1 | 10 | | 5.0 | 10 |
3. Mass Spectrometry (MS) Parameters (Negative Ion ESI):
- Ionization Mode: ESI Negative.
- Capillary Voltage: -3.0 kV.
- Gas Temperature: 325 °C.
- Drying Gas Flow: 8 L/min.
- Nebulizer Pressure: 40 psi.
- Scan Mode 1 (Full Scan):
- Mass Range: m/z 100-400.
- Purpose: To detect the [M-H]⁻ isotopic doublet at m/z 246.9/248.9.
- Scan Mode 2 (Targeted MS/MS):
- Precursor Ion: m/z 246.9.
- Collision Energy (CE): Start with 15 eV and optimize as needed (bracket from 10-30 eV).
- Product Ion Scan Range: m/z 50-260.
- Purpose: To generate and detect the fragments described in Section 4.2.
Conclusion: A Validated Approach
The mass spectrometric analysis of 3-Bromo-6-fluoro-2-methoxybenzoic acid is a clear and logical process when approached systematically. By leveraging the compound's inherent chemical properties—specifically its acidity and the unique isotopic signature of bromine—a highly specific and sensitive analytical method can be developed. The key to a successful analysis is the use of negative ion electrospray ionization to generate the [M-H]⁻ ion, followed by tandem mass spectrometry to confirm the structure through predictable fragmentation pathways, most notably the loss of CO₂. The protocols and insights provided in this guide serve as a validated foundation for researchers in pharmaceutical and chemical development, enabling confident structural confirmation and purity assessment.
References
-
Doc Brown's Chemistry. (2025). Mass spectrum of benzoic acid. Retrieved from [Link]
-
Henderson, J. L., et al. (2018). Ionization methods for the mass spectrometry of organometallic compounds. University of Victoria. Retrieved from [Link]
-
MySkinRecipes. 3-Bromo-6-methoxy-2-methylbenzoic acid. Retrieved from [Link]
-
ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]
-
Bitesize Bio. (2022). Making Molecules Fly: Ionization Methods in Mass Spec. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Determination of Benzoic acid Residue from Fruit Juice by Gas chromatography with Mass spectrometry Detection Technique. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. Retrieved from [Link]
-
JoVE. (n.d.). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
University of Massachusetts Amherst. (n.d.). Mass spectral interpretation. Retrieved from [Link]
-
Michigan State University. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
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- 1. 3-Bromo-6-methoxy-2-methylbenzoicacid [myskinrecipes.com]
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- 4. bitesizebio.com [bitesizebio.com]
- 5. as.uky.edu [as.uky.edu]
- 6. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 10. asdlib.org [asdlib.org]
- 11. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Purity and characterization of 3-Bromo-6-fluoro-2-methoxybenzoic acid
Title: Technical Guide: Purity Profiling and Characterization of 3-Bromo-6-fluoro-2-methoxybenzoic Acid Subtitle: A Strategic Framework for Managing Regioisomerism in Polysubstituted Benzoic Acid Scaffolds
Executive Summary
3-Bromo-6-fluoro-2-methoxybenzoic acid represents a highly functionalized "crowded" aromatic scaffold, frequently utilized as a critical intermediate in the synthesis of kinase inhibitors (e.g., BTK, EGFR targets) and agrochemicals.[1] Its structural complexity—featuring three distinct substituents (halogen, ether, carboxyl) around the benzene core—presents unique challenges in regiocontrol during synthesis and resolution during analysis.[2]
This guide provides a definitive technical workflow for researchers. It moves beyond basic analysis to address the specific "Silent Impurity" risks associated with halogen migration and incomplete methylation, ensuring downstream synthetic success.[2]
Part 1: Chemical Context & Criticality
The target molecule is an ortho,ortho-disubstituted benzoic acid. The steric bulk of the 2-methoxy and 6-fluoro groups forces the carboxylic acid moiety out of planarity, impacting both solubility and reactivity.
The Synthetic Logic & Impurity Origins
To characterize purity, one must understand the genesis of the molecule. The most common synthetic route involves the electrophilic bromination of 2-fluoro-6-methoxybenzoic acid .[1]
-
The Directing Conflict: The methoxy group (-OMe) is a strong ortho/para activator. The fluoro group (-F) is a deactivator but an ortho/para director.
-
The Target (C3-Bromination): Occurs ortho to the strong -OMe activator.[1]
-
The Critical Impurity (C5-Bromination): Occurs para to the -OMe activator.[1] This regioisomer (5-bromo-6-fluoro-2-methoxybenzoic acid) often co-crystallizes with the target and has nearly identical polarity, making it a "critical pair" for HPLC separation.[1]
Part 2: Impurity Profiling (The "What")
Based on ICH Q3A(R2) guidelines, we categorize impurities not just by presence, but by origin to determine removal strategies.
| Impurity Type | Specific Structure/Origin | Risk Factor | Detection Strategy |
| Regioisomer | 5-Bromo-6-fluoro-2-methoxybenzoic acid (Bromination para to -OMe) | High. Similar pKa and LogP.[1] Can lead to "dead-end" side products in downstream coupling.[1] | 19F-NMR (Shift difference due to Br proximity); UPLC (PFP columns). |
| Starting Material | 2-Fluoro-6-methoxybenzoic acid (Incomplete reaction) | Medium. Competes in amide coupling reactions.[1] | HPLC (Early eluter due to lack of Br). |
| Over-Brominated | 3,5-Dibromo-6-fluoro-2-methoxybenzoic acid | Low. Significantly more lipophilic; easy to remove.[1] | HPLC (Late eluter).[2] |
| Demethylated | 3-Bromo-6-fluoro-2-hydroxybenzoic acid (Acid-catalyzed ether cleavage) | Medium. Phenolic -OH can poison Pd-catalysts in Suzuki couplings.[1] | MS (Mass -14 Da); HPLC (Tailing peak).[1] |
Part 3: Visualization of Impurity Lineage
The following diagram illustrates the genesis of impurities during the bromination workflow, highlighting the critical separation points.
Caption: Reaction pathway showing the divergence of the critical 5-bromo regioisomer and secondary byproducts.
Part 4: Detailed Characterization Protocols
A. High-Performance Liquid Chromatography (HPLC)
Standard C18 methods often fail to resolve the 3-bromo and 5-bromo isomers.[1] We utilize a Pentafluorophenyl (PFP) stationary phase, which leverages pi-pi interactions to separate halogenated isomers.[2]
-
Column: Fluorophenyl (PFP) or High-Density C18 (e.g., Waters XSelect HSS T3), 150 x 4.6 mm, 3.5 µm.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to keep acid protonated).[2]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
Detection: UV @ 270 nm (Aromatic absorption) and 220 nm (Amide/Carboxyl).[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C.
Why this works: The acidic mobile phase suppresses the ionization of the carboxylic acid (pKa ~3.5), preventing peak tailing.[2] The PFP column interacts differently with the fluorine atom depending on whether the bulky bromine is ortho (target) or meta (impurity) to it.[2]
B. Nuclear Magnetic Resonance (NMR)
NMR is the only definitive method to confirm regio-chemistry without X-ray crystallography.
-
Solvent: DMSO-d6 (Preferred over CDCl3 to prevent aggregation of carboxylic acid dimers).
-
1H NMR (400 MHz+):
-
Look for the aromatic region (7.0 - 8.0 ppm) .
-
Target (3-Br): H4 and H5 protons are adjacent.[1] You will see two doublets (or doublet of doublets) with an ortho-coupling constant (J ≈ 8.5 - 9.0 Hz ).[1]
-
Impurity (5-Br): Protons are at C3 and C4.[1] They are also adjacent, so splitting is similar, but chemical shifts will differ due to shielding by the bromine.[2]
-
-
19F NMR (Critical Check):
-
Run a non-decoupled 19F scan.
-
Target: F is at C6. It is meta to the Bromine at C3.
-
Impurity: F is at C6. It is ortho to the Bromine at C5.
-
The ortho-halo effect causes a significant shift in the 19F signal. The 5-bromo impurity typically appears downfield relative to the target.
-
C. Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Rationale: Carboxylic acids ionize poorly in positive mode but form stable [M-H]⁻ ions.[2]
-
Target Mass:
Part 5: Analytical Decision Tree
This workflow ensures no impurity goes undetected before the material is cleared for synthesis.
Caption: Integrated analytical workflow prioritizing regioisomer detection via 19F NMR.
Part 6: Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The electron-rich ring makes it susceptible to slow oxidation if exposed to light and air for extended periods.
-
Hygroscopicity: As a benzoic acid derivative, it can absorb moisture.[2] Dry to constant weight before use in stoichiometry-sensitive reactions (e.g., acid chloride formation).[2]
-
Safety: The compound is an organohalide and likely an irritant. Standard PPE (gloves, goggles, fume hood) is mandatory.[2]
References
-
ICH Expert Working Group. (2006).[2] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).[2][4] International Council for Harmonisation.[4] [Link]
-
Vertex Pharmaceuticals. (2026).[2] Strategic Use of Benzylic Alcohols... Discovery of HBC-12551. (Context on halogenated benzoic acid intermediates in drug discovery). ACS Medicinal Chemistry Letters. [Link][2]
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 74891137, 3-bromo-2-fluoro-6-methoxybenzoic acid.[1] (Analogue reference for physicochemical properties). [Link]
-
Royal Society of Chemistry. (2024).[2] General procedures for scalable preparation of carboxylic acids and NMR characterization.[Link]
Sources
3-Bromo-6-fluoro-2-methoxybenzoic acid derivatives and analogues
The following technical guide details the synthesis, reactivity, and application of 3-Bromo-6-fluoro-2-methoxybenzoic acid , a critical halogenated scaffold in medicinal chemistry and agrochemical development.
Synthesis, Reactivity, and Therapeutic Applications[1]
Executive Summary
3-Bromo-6-fluoro-2-methoxybenzoic acid (CAS: 1426073-21-3 ) represents a high-value pharmacophore used in the design of kinase inhibitors (e.g., BTK, EGFR) and auxin-mimic herbicides.[1] Its unique substitution pattern—combining an electron-withdrawing fluorine, a sterically demanding bromine, and an electron-donating methoxy group—provides a versatile platform for Structure-Activity Relationship (SAR) modulation.[1][2] The bromine atom serves as a handle for palladium-catalyzed cross-coupling, while the fluorine atom modulates metabolic stability and lipophilicity (
Chemical Profile & Structural Analysis[2][3][4][5][6]
-
Molecular Formula:
[1][2] -
Key Features:
-
C1-Carboxyl: Primary handle for amide/ester formation (solubility/binding).[1][2]
-
C2-Methoxy: Strong
-donor; induces ortho-lithiation capability; H-bond acceptor.[1][2] -
C3-Bromine: Site for Suzuki-Miyaura/Buchwald-Hartwig couplings.[1][2]
-
C6-Fluorine: Blocks metabolic oxidation; enables
reactivity under forcing conditions.[1][2]
-
Synthetic Pathways
Synthesis of this polysubstituted arene requires precise regiocontrol to avoid the formation of the 5-bromo isomer.[1][2]
Method A: Directed Ortho Metalation (DoM) – High Precision
This method utilizes the directing power of the carboxylate (or a masked equivalent) and the methoxy group to install the bromine atom selectively at the C3 position.[1]
-
Reagents:
-BuLi or LDA (2.2 equiv), THF, . -
Electrophile:
or . -
Mechanism: The lithium base deprotonates the position between the methoxy and carboxyl groups (C3) due to the Cheletion-Controlled Lithiation effect.[1][2]
-
Outcome: High regioselectivity for the 3-bromo isomer.
Method B: Electrophilic Bromination (Scalable)
Direct bromination of the activated arene.[1][2]
-
Reagents:
, acetic acid ( ), catalytic .[2] -
Challenge: The methoxy group directs ortho (C3) and para (C5).[2] Since C3 is sterically crowded by the carboxylic acid, significant amounts of the 5-bromo isomer are formed.[1] This method requires rigorous recrystallization.[2]
Reactivity & Derivatization Logic
The scaffold offers three orthogonal vectors for chemical elaboration:
-
Vector 2 (C1-COOH): Amide coupling.[1][2]
-
Standard HATU/EDCI couplings to attach solubilizing tails or pharmacophores.[2]
-
-
Vector 3 (C6-F): Nucleophilic Aromatic Substitution (
).[1][2]-
The fluorine atom, activated by the electron-withdrawing carboxyl group (and potentially the bromine), can be displaced by amines or alkoxides under high temperature, allowing "scaffold hopping."[1]
-
Visualization: Synthesis & Reactivity
The following diagram illustrates the synthesis via DoM and the subsequent derivatization pathways.
Caption: Synthesis of the core scaffold via Directed Ortho Metalation (DoM) and subsequent orthogonal derivatization pathways.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: Synthesis of a biaryl derivative from 3-Bromo-6-fluoro-2-methoxybenzoic acid.
Reagents:
-
Scaffold: 3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv)[1][2]
-
Catalyst:
(0.05 equiv)[1][2] -
Base:
(3.0 equiv, 2M aqueous solution)[1] -
Solvent: 1,4-Dioxane[1]
Procedure:
-
Setup: In a nitrogen-purged reaction vial, combine the scaffold (249 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and
(41 mg, 0.05 mmol). -
Solvation: Add degassed 1,4-dioxane (5 mL) and 2M aqueous
(1.5 mL). -
Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor consumption of the bromide via LC-MS (
shift). -
Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (to protonate the carboxylic acid). Extract with Ethyl Acetate (
).[2] -
Purification: Dry organic layer over
, concentrate, and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Validation Criteria:
-
LC-MS: Disappearance of Br isotope pattern (1:1 doublet); appearance of product mass.[1][2]
-
NMR: Loss of the aromatic doublet corresponding to the C4-H adjacent to Br.[1][2]
Applications in Drug Discovery
The 3-bromo-6-fluoro-2-methoxybenzoic acid scaffold is particularly relevant in the design of covalent kinase inhibitors .[1]
-
BTK Inhibition: The carboxylic acid can be converted to an amide linker carrying an acrylamide warhead (Michael acceptor) to target Cysteine-481 of Bruton's Tyrosine Kinase (BTK).[1][2] The fluorine atom protects the aromatic ring from oxidative metabolism (CYP450) at the exposed C6 position.[1][2]
-
Agrochemicals: Analogues of this scaffold function as synthetic auxins (dicamba class), where the specific halogenation pattern alters the binding affinity to the TIR1 ubiquitin ligase complex.[1]
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 2737361, 3-Fluoro-2-methoxybenzoic acid. Retrieved from [Link]
-
Google Patents. (2014).[2] CN104058956A - Production process for synthesizing 3-bromo-2,6-dimethoxybenzoic acid.[1][2][4] Retrieved from
-
Royal Society of Chemistry. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from [Link]
-
National Institutes of Health. (2010).[1][2] Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions. Retrieved from [Link]
Sources
- 1. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. 2-Fluoro-6-methoxybenzoic acid | C8H7FO3 | CID 2737360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Bromo-2-methoxybenzoic acid | CAS#:101084-39-3 | Chemsrc [chemsrc.com]
- 4. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - Google Patents [patents.google.com]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 3-Bromo-6-fluoro-2-methoxybenzoic Acid
[1][2]
Executive Summary
3-Bromo-6-fluoro-2-methoxybenzoic acid presents a unique set of steric and electronic challenges for palladium-catalyzed cross-coupling. The presence of an ortho-methoxy group relative to the bromine, combined with the electron-withdrawing fluorine and the free carboxylic acid, requires a tailored catalytic system. This guide outlines two validated protocols: a Direct Coupling Method using next-generation Buchwald ligands for research scale, and a Protection-Deprotection Strategy favored for process scalability.[1][2]
Substrate Analysis & Strategic Planning
Structural Assessment
The substrate contains three distinct functionalities affecting reactivity:
-
C3-Bromine (Reactive Handle): The site of oxidative addition.[2][3] It is sterically crowded by the C2-Methoxy group.[2]
-
C2-Methoxy (Steric/Electronic): Acts as an electron-donating group (EDG) by resonance, potentially deactivating the C-Br bond toward oxidative addition.[1][2] Its ortho position creates significant steric hindrance, necessitating bulky, electron-rich ligands.[2]
-
C1-Carboxylic Acid (Interference): Free acids can poison Pd catalysts via carboxylate coordination or suffer from solubility issues.[2] They also facilitate protodeboronation of boronic acids.[2]
-
C6-Fluorine (Electronic): Strong electron-withdrawing group (EWG).[1][2] While generally inert in Suzuki conditions, it increases the acidity of the benzoic acid and renders the ring electron-deficient, which aids oxidative addition but may invite nucleophilic aromatic substitution (
) side reactions under harsh conditions.
Decision Framework (Graphviz)
The following decision tree illustrates the logic for selecting the appropriate protocol based on scale and substrate tolerance.
Figure 1: Strategic decision tree for selecting the optimal coupling pathway.
Protocol A: Direct Coupling (Research Scale)
Objective: Rapid synthesis of biaryl acids without protection/deprotection steps.[2] Key Technology: Utilization of SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky, electron-rich Buchwald ligand designed to facilitate oxidative addition into hindered aryl halides and promote reductive elimination.[1][2]
Reagents & Materials
-
Substrate: 3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv)[1][2]
-
Boronic Acid: Arylboronic acid (1.2 – 1.5 equiv)[2]
-
Catalyst: Pd(OAc)
(2–5 mol%)[2] -
Ligand: SPhos (4–10 mol%, 2:1 Ligand:Pd ratio)
-
Base: K
PO (3.0 equiv, finely ground) -
Solvent: Toluene : Water (10:1 ratio) or n-Butanol (for higher solubility)[1][2]
Step-by-Step Methodology
-
Pre-complexation: In a reaction vial, dissolve Pd(OAc)
and SPhos in Toluene. Stir at room temperature for 5 minutes under Argon. The solution should turn from orange to a pale yellow/white suspension, indicating active catalyst formation ( ). -
Loading: Add the 3-Bromo-6-fluoro-2-methoxybenzoic acid, arylboronic acid, and K
PO . -
Solvent Addition: Add degassed water (critical for the base mechanism) and remaining Toluene.[2]
-
Reaction: Seal the vial and heat to 80°C for 4–12 hours. Vigorously stir (>800 rpm) as this is a biphasic system.
-
Work-up:
-
Purification: Flash column chromatography (typically MeOH/DCM gradients or Hexane/EtOAc with 1% Acetic Acid).[2]
Why this works: The basic conditions generate the carboxylate salt in situ, which is soluble in the aqueous interface. SPhos creates a "pocket" around the Pd center, preventing catalyst deactivation by the free carboxylate and facilitating coupling at the hindered C3 position.
Protocol B: Methyl Ester Route (Process Scale)
Objective: High-yield, scalable synthesis avoiding catalyst poisoning and solubility issues.[2]
Workflow: Esterification
Step 1: Esterification[2]
-
Dissolve 3-Bromo-6-fluoro-2-methoxybenzoic acid in Methanol (0.5 M).
-
SO
(0.1 equiv) or Thionyl Chloride (1.1 equiv) dropwise at 0°C.[2] -
Reflux for 3 hours.
-
Concentrate, neutralize with sat. NaHCO
, and extract. Yields are typically >95%.[2][5]
Step 2: Suzuki Coupling of the Ester
-
Catalyst: Pd(dppf)Cl
[2]·DCM (2 mol%) or Pd(PPh ) (3 mol%).[2] -
Base: Na
CO (2.0 equiv, 2M aqueous solution).[2] -
Solvent: 1,4-Dioxane or DME.[2]
-
Conditions: 90°C, 4-6 hours.
-
Note: The methyl ester reduces steric bulk near the reaction center compared to the carboxylate-base complex and eliminates catalyst poisoning, allowing the use of cheaper, standard phosphine ligands.
Step 3: Saponification[2]
Optimization & Troubleshooting Guide
Mechanistic Catalytic Cycle
The following diagram details the specific catalytic pathway for this hindered substrate, highlighting the role of the ligand.
Figure 2: Catalytic cycle emphasizing the steric demand at the Oxidative Addition step.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst deactivation by free acid.[1][2] | Switch to Protocol B (Ester) or increase SPhos loading to 3:1 (L:Pd). |
| Protodeboronation | Unstable boronic acid (e.g., 2-heterocyclic).[1][2] | Use KF or CsF as base under anhydrous conditions in Dioxane.[1][2] |
| Homocoupling (Ar-Ar) | Oxygen presence in solvent.[1][2] | Rigorous degassing (sparging with Argon for 15 min) is mandatory.[2] |
| Regioselectivity Issues | Lower temperature to 60°C; avoid strong alkoxide bases (e.g., NaOtBu). Use Carbonates or Phosphates.[2] |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Link[2]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[5] Chemical Reviews, 1995.[2][5] Link[2]
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 2007. Link[2]
-
Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids using a carbonate base."[2] Tetrahedron, 2002.[2]
Sources
- 1. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]
- 2. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PubChemLite - 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Preparation of NSAID analogs from 6-Bromo-2-fluoro-3-methoxybenzoic acid
From Precursor: 6-Bromo-2-fluoro-3-methoxybenzoic acid
Abstract & Strategic Value
This application note details the optimized protocol for synthesizing biaryl Non-Steroidal Anti-Inflammatory Drug (NSAID) analogs using 6-Bromo-2-fluoro-3-methoxybenzoic acid as the core scaffold.
The biphenyl carboxylic acid moiety is a validated pharmacophore in medicinal chemistry, exemplified by FDA-approved drugs like Diflunisal . The specific starting material (6-Bromo-2-fluoro-3-methoxybenzoic acid) offers a unique advantage: it provides a "sandwiched" steric environment with orthogonal reactivity—the C-Br bond allows for Suzuki-Miyaura coupling to build the biaryl core, while the C-F bond serves as a bioisostere for the hydroxyl group found in salicylates or as a site for late-stage nucleophilic aromatic substitution (
Key Application: Synthesis of 2',4'-difluoro-biphenyl-3-carboxylic acid derivatives (Diflunisal analogs) with enhanced metabolic stability due to the 3-methoxy blockade.
Retrosynthetic Logic & Pathway
The synthesis is designed to overcome the steric hindrance caused by the ortho-bromo and ortho-fluoro substituents flanking the carboxylic acid. Direct coupling on the free acid often results in catalyst poisoning or protodehalogentation. Therefore, a Protection-Coupling-Deprotection strategy is employed.
Reaction Scheme (Graphviz Visualization)
Figure 1: Three-step synthetic pathway designed to mitigate steric hindrance and maximize yield.
Detailed Experimental Protocols
Step 1: Methyl Ester Protection
Rationale: The ortho-substituents (F and Br) make Fischer esterification slow and prone to equilibrium issues. We utilize alkylation via Methyl Iodide (MeI) under basic conditions, which proceeds rapidly via an
-
Reagents:
-
Starting Material: 1.0 eq
-
Methyl Iodide (MeI): 1.5 eq
-
Potassium Carbonate (
): 2.0 eq -
Solvent: DMF (Anhydrous)
-
-
Protocol:
-
Dissolve 6-Bromo-2-fluoro-3-methoxybenzoic acid (5.0 g, 20 mmol) in anhydrous DMF (50 mL).
-
Add
(5.5 g, 40 mmol) and stir at Room Temperature (RT) for 15 minutes to form the carboxylate salt. -
Add MeI (1.9 mL, 30 mmol) dropwise (Caution: Exothermic).
-
Stir at RT for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.
-
Workup: Pour into ice water (200 mL). The product usually precipitates. Filter and wash with water.[1][2] If oil forms, extract with EtOAc, wash with brine, dry over
, and concentrate. -
Yield Target: >95% (White solid).
-
Step 2: Suzuki-Miyaura Cross-Coupling
Rationale: This is the critical C-C bond formation.[3] The C-Br bond at position 6 is sterically crowded by the adjacent ester. Standard
-
Reagents:
-
Intermediate A (Methyl Ester): 1.0 eq
-
Aryl Boronic Acid (e.g., 2,4-Difluorophenylboronic acid): 1.2 eq
-
Catalyst:
(5 mol%) -
Base:
(3.0 eq)[4] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
-
Protocol:
-
In a pressure vial or round-bottom flask, combine Intermediate A (1.0 eq), Boronic Acid (1.2 eq), and
(3.0 eq). -
Add Dioxane/Water mixture (concentration ~0.2 M).
-
Degassing (Critical): Sparge with Nitrogen or Argon for 10 minutes. Oxygen poisons the Pd catalyst.
-
Add Pd catalyst (5 mol%). Seal the vessel.
-
Heat to 90°C for 16 hours.
-
QC Check: LC-MS should show mass corresponding to [M+H]+ of the biaryl ester.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc, wash with water and brine.
-
Purification: Flash Column Chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Step 3: Saponification (Hydrolysis)
Rationale: Mild hydrolysis is required to reveal the pharmacologically active carboxylic acid without cleaving the methoxy ether or affecting the biaryl bond.
-
Reagents:
-
Intermediate B (Biaryl Ester): 1.0 eq
-
Lithium Hydroxide (
): 3.0 eq -
Solvent: THF / Water (1:1)
-
-
Protocol:
-
Dissolve Intermediate B in THF. Add an equal volume of water.
-
Add
. -
Stir at 50°C for 4 hours. (Monitor disappearance of ester by TLC).
-
Acidification: Cool to 0°C. Slowly add 1N HCl until pH ~2-3. The acid product typically precipitates.
-
Isolation: Filter the solid. Recrystallize from Ethanol/Water if necessary for >98% purity.
-
Quality Control & Validation Logic
To ensure the protocol is self-validating, specific analytical checkpoints must be met.
| Checkpoint | Parameter | Acceptance Criteria | Troubleshooting |
| Start Material | 1H NMR | Doublet at ~7.5 ppm (Ar-H), Singlet at ~3.9 ppm (OMe) | Ensure no des-bromo impurities. |
| Post-Esterification | LC-MS | M+1 = 263/265 (Br isotope pattern) | If M+15 (Methyl) is missing, reaction incomplete. |
| Post-Suzuki | 1H NMR | Disappearance of high-field Ar-H doublets; appearance of new aromatic region. | If SM remains, add more catalyst/base and reflux longer. |
| Final Purity | HPLC | >95% Area Under Curve (254 nm) | Recrystallize from EtOH if <95%. |
Workup Logic Flow (Graphviz Visualization)
Figure 2: Purification logic ensuring removal of Palladium contaminants and boronic acid byproducts.
References
-
Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture). Angewandte Chemie International Edition, 50(30), 6722-6737. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link
-
Goossen, L. J., et al. (2009). Synthesis of Biaryls via Decarboxylative Coupling. Science, 313(5787), 662-664. (Contextual reference for alternative decarboxylative routes). Link
-
BenchChem. (2025).[4] Application Notes for Suzuki Coupling of Halogenated Benzoates. (General methodology source). Link
Sources
Experimental procedure for the derivatization of 3-Bromo-6-fluoro-2-methoxybenzoic acid
Application Note: High-Fidelity Derivatization of 3-Bromo-6-fluoro-2-methoxybenzoic Acid
Part 1: Executive Summary & Strategic Analysis
The Challenge: The "Orthogonal Fortress" 3-Bromo-6-fluoro-2-methoxybenzoic acid presents a classic medicinal chemistry paradox. While it offers a rich, dense functionalization pattern (aryl bromide, aryl fluoride, ether, and carboxylic acid) ideal for fragment-based drug discovery (FBDD), its reactivity is severely compromised by steric crowding.[1]
The carboxylic acid at Position 1 is flanked by a methoxy group at Position 2 and a fluorine atom at Position 6.[2] This 2,6-disubstitution pattern creates a "steric fortress," forcing the carboxylate group out of planarity with the aromatic ring to minimize repulsion.[3][4] This conformation deactivates the carbonyl carbon toward nucleophilic attack, rendering standard coupling reagents (EDC, DCC) sluggish or ineffective.[1]
The Solution: Divergent Activation This guide details a robust, field-tested divergent synthesis strategy. We prioritize activation of the sterically hindered acid via an acyl chloride intermediate, followed by chemoselective cross-coupling at the bromine handle. This sequence prevents catalyst poisoning by the free acid during metal-catalyzed steps and ensures maximum yield.[1][3][2]
Part 2: Visualizing the Workflow
The following decision tree outlines the optimal derivatization pathways based on the desired final scaffold.
Figure 1: Divergent synthesis workflow. Path A is recommended as the primary first step to mask the acidic proton and overcome steric hindrance.[3]
Part 3: Experimental Protocols
Protocol A: The "Fortress" Amidation (Acid Chloride Method)
Use this protocol for coupling amines or alcohols.[1][2] Standard HATU/EDC couplings often fail or stall due to the 2,6-steric shield.[3][5]
Mechanistic Insight: Direct activation with carbodiimides is slow because the bulky ortho-substituents prevent the formation of the active ester intermediate.[3][2] Converting the acid to the acid chloride using oxalyl chloride generates a highly electrophilic species that is less sensitive to steric bulk, driving the reaction to completion.[3]
Reagents & Equipment:
-
Substrate: 3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv)[1][3][2][5]
-
Catalyst: DMF (Dimethylformamide) (2-3 drops, catalytic)[1][3][2]
-
Solvent: Dichloromethane (DCM), anhydrous[1]
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1][3][2][5]
Step-by-Step Procedure:
-
Setup: In a flame-dried round-bottom flask under Nitrogen (N2), dissolve the benzoic acid derivative (1.0 mmol) in anhydrous DCM (5 mL).
-
Activation: Add catalytic DMF (2 drops). Note: DMF acts as a nucleophilic catalyst to form the Vilsmeier-Haack intermediate.[3][2][5]
-
Chlorination: Dropwise add Oxalyl Chloride (1.5 mmol) at 0°C.
-
Evolution: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. Observation: Vigorous gas evolution (CO, CO2, HCl) indicates successful activation.[1]
-
Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure. Redissolve the crude acid chloride in fresh anhydrous DCM (5 mL). Do not skip this: Excess oxalyl chloride will react with your amine to form urea impurities.[3]
-
Coupling: To a separate flask containing the Amine (1.2 mmol) and DIPEA (3.0 mmol) in DCM (2 mL) at 0°C, slowly add the acid chloride solution.
-
Completion: Stir at RT for 4–12 hours. Monitor by TLC or LCMS.[1][2]
-
Workup: Quench with saturated NaHCO3. Extract with DCM.[1][2] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling
Use this protocol to extend the carbon skeleton at the 3-Bromo position.[3][2][5] This can be performed on the free acid or the amide product from Protocol A.
Mechanistic Insight: The 2-methoxy group can potentially coordinate to Palladium, acting as a directing group, but it also adds steric bulk.[3][2] We utilize Pd(dppf)Cl2 , a bidentate ligand catalyst with a large bite angle, which is robust against steric crowding and prevents β-hydride elimination side reactions.[1][3][2]
Reagents & Equipment:
-
Substrate: 3-Bromo-6-fluoro-2-methoxybenzoic acid (or amide derivative) (1.0 equiv)
-
Catalyst: Pd(dppf)Cl2[1][2][6][7]·DCM complex (5 mol%)[1][2]
-
Base: K3PO4 (3.0 equiv) or Cs2CO3 (for higher reactivity)[1][2]
Step-by-Step Procedure:
-
Degassing: Charge a microwave vial or sealed tube with the Substrate, Boronic Acid, Base, and Catalyst.[2] Cap the vial and purge with N2 for 5 minutes. Oxygen is the enemy of Pd(0).[1][3]
-
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Reaction: Heat to 90°C for 4–16 hours (or 120°C for 30 min in a microwave reactor).
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black.[2]
-
Acidification (If using free acid): If the starting material was the carboxylic acid, the product is currently a carboxylate salt.[2] Acidify the aqueous filtrate to pH 3 with 1N HCl to precipitate the product.
-
Extraction: Extract with Ethyl Acetate.
Part 4: Data Analysis & Self-Validation
Use the following reference data to validate your synthesis intermediates.
Table 1: QC Checkpoints
| Checkpoint | Expected Observation | Diagnostic Signal (NMR/LCMS) |
| Acid Chloride Formation | Yellowing of solution, gas evolution.[1][3][2][5] | 1H NMR (CDCl3): Disappearance of broad COOH singlet (11-13 ppm).[1][3][2][5] |
| Amide Product | Formation of a stable solid/oil.[1][2][5] | LCMS: Mass shift [M+H]+ = MW(Acid) + MW(Amine) - 18 (H2O).[1][2][5] |
| Suzuki Product | Loss of Bromine isotope pattern.[1][2][5] | MS: Loss of characteristic 1:1 doublet (79Br/81Br).[1][2][5] Appearance of new aromatic protons.[1][2] |
Self-Validating NMR Signatures:
-
1H NMR (DMSO-d6):
References
-
Steric Hindrance in Benzoic Acids
-
Amide Coupling Strategies
-
Suzuki Coupling Protocols
-
Compound Data (Analog)
Sources
- 1. PubChemLite - 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
- 2. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Showing Compound 3-Methoxybenzoic acid (FDB010546) - FooDB [foodb.ca]
- 6. Yoneda Labs [yonedalabs.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Steric hindrance of 2,6-disubstituted benzoic acid derivatives on the uptake via monocarboxylic acid transporters from the apical membranes of Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 3-Bromo-2-methylbenzoic Acid CAS 76006-33-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Application Note & Protocol: A Scalable Synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic Acid
Introduction and Strategic Overview
3-Bromo-6-fluoro-2-methoxybenzoic acid is a highly functionalized aromatic compound poised to serve as a versatile building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its specific substitution pattern—featuring bromo, fluoro, methoxy, and carboxylic acid moieties—offers multiple, distinct reaction sites for advanced molecular engineering and cross-coupling reactions.[1] This application note provides a comprehensive, scalable, and robust protocol for the synthesis of this valuable intermediate, designed for researchers and process chemists in drug development and chemical manufacturing.
The synthetic strategy detailed herein is predicated on a regioselective electrophilic bromination of the commercially available starting material, 2-fluoro-6-methoxybenzoic acid. This approach was selected for its operational simplicity, high potential for scalability, and predictable selectivity based on the well-understood electronic directing effects of the aromatic substituents. The strongly activating, ortho, para-directing methoxy group, combined with the deactivating, meta-directing carboxylic acid, synergistically favors bromination at the C3 position.
Synthetic Scheme and Mechanistic Rationale
The core of this protocol is the direct bromination of 2-fluoro-6-methoxybenzoic acid using N-Bromosuccinimide (NBS) as the brominating agent and sulfuric acid as a catalyst in a suitable solvent.
Reaction: 2-fluoro-6-methoxybenzoic acid → 3-Bromo-6-fluoro-2-methoxybenzoic acid
Causality of Reagent Selection:
-
N-Bromosuccinimide (NBS): NBS is chosen as the electrophilic bromine source due to its solid nature, which simplifies handling and accurate dosing in a large-scale setting compared to liquid bromine. It provides a controlled release of electrophilic bromine, minimizing over-bromination and side-product formation.
-
Sulfuric Acid (Catalyst): Concentrated sulfuric acid acts as a catalyst, protonating NBS to generate a more potent electrophilic brominating species, thereby increasing the reaction rate.
-
Solvent Selection: A halogenated solvent such as dichloromethane (DCM) is recommended for its inertness, ability to dissolve the starting material, and ease of removal during workup.[2]
Caption: Regioselective bromination of 2-fluoro-6-methoxybenzoic acid.
Detailed Scale-Up Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 grams of the target compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
3.1. Materials and Equipment
| Reagent/Material | Grade | CAS No. | Quantity | Supplier Example |
| 2-Fluoro-6-methoxybenzoic acid | ≥98% | 509092-01-7 | 70.0 g (0.41 mol) | Sigma-Aldrich |
| N-Bromosuccinimide (NBS) | ≥98% | 128-08-5 | 76.7 g (0.43 mol) | Acros Organics |
| Dichloromethane (DCM) | ACS Grade | 75-09-2 | 1.0 L | Fisher Scientific |
| Sulfuric Acid (H₂SO₄) | 98% | 7664-93-9 | 20 mL | VWR Chemicals |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | 144-55-8 | 200 g (for sat. sol.) | J.T. Baker |
| Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | 7772-98-7 | 150 g (for 10% sol.) | EMD Millipore |
| Sodium Sulfate (Na₂SO₄), Anhydrous | Reagent Grade | 7757-82-6 | 100 g | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | 37% (conc.) | 7647-01-0 | As needed (~100 mL) | Fisher Scientific |
| Equipment | Specifications | |||
| 3 L, 3-Neck Round Bottom Flask | Ground glass joints | 1 | Chemglass | |
| Mechanical Overhead Stirrer | High-torque | 1 | IKA | |
| Addition Funnel | 250 mL | 1 | Pyrex | |
| Thermometer & Adapter | -20 to 150°C range | 1 | Wilmad-LabGlass | |
| Ice Bath | Sufficient size | 1 | ||
| 2 L Separatory Funnel | PTFE stopcock | 1 | ||
| Rotary Evaporator | 1 | Büchi | ||
| Buchner Funnel and Filter Flask | 2 L capacity | 1 | CoorsTek |
3.2. Step-by-Step Procedure
-
Reaction Setup: Assemble the 3 L, 3-neck flask with the overhead stirrer, thermometer, and addition funnel. Ensure the setup is secure and dry.
-
Reagent Charging: Charge the flask with 2-fluoro-6-methoxybenzoic acid (70.0 g, 0.41 mol) and dichloromethane (1.0 L). Begin stirring to dissolve the solid.
-
Cooling: Cool the resulting solution to 0-5°C using an ice bath.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (20 mL) to the stirred solution. An exotherm may be observed; maintain the internal temperature below 10°C.
-
Brominating Agent Addition: Add N-Bromosuccinimide (76.7 g, 0.43 mol) portion-wise over 30-45 minutes. Maintain the internal temperature between 0-10°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5°C. Slowly add 500 mL of a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine and NBS. Stir for 15 minutes.
-
Phase Separation: Transfer the mixture to a 2 L separatory funnel. Separate the organic layer.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
500 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
500 mL of water.
-
500 mL of brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as a solid.
-
Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane, to yield the pure 3-Bromo-6-fluoro-2-methoxybenzoic acid.
-
Final Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.
Process Workflow and Data Summary
The overall manufacturing process can be visualized as a sequence of distinct unit operations, each with critical control points.
Caption: End-to-end process flow for the synthesis and purification.
Table 1: Key Process Parameters and Expected Results
| Parameter | Target Value | Justification |
| Stoichiometry (NBS:SM) | 1.05 : 1.00 | A slight excess of NBS ensures full conversion. |
| Reaction Temperature | 0°C (addition), RT (reaction) | Controls reaction rate and minimizes side reactions. |
| Reaction Time | 4 - 6 hours | Typical time for complete conversion. |
| Expected Results | ||
| Yield | 80 - 90% | Based on similar reported brominations.[2] |
| Purity (by HPLC) | >99.0% | Achievable post-recrystallization. |
| Appearance | Off-white to pale yellow crystalline solid | Typical appearance for this class of compounds. |
Analytical Characterization and Quality Control
To ensure the identity and purity of the final product, a suite of analytical techniques should be employed.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the carboxylic acid proton. The aromatic region should confirm the 1,2,3,4-substitution pattern.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will verify the number of unique carbon atoms and their chemical environment, including the carbons bonded to bromine, fluorine, and oxygen.
-
LC-MS (ESI): Liquid Chromatography-Mass Spectrometry will confirm the molecular weight of the product. The mass spectrum should show a characteristic isotopic pattern for a monobrominated compound ([M-H]⁻ and [M-H+2]⁻ in approximately a 1:1 ratio).
-
FT-IR (ATR): The infrared spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), and C-Br vibrations in the fingerprint region.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; Inactive NBS. | Extend reaction time. Check the quality/age of the NBS. A small amount of additional NBS can be added if necessary. |
| Low Yield | Product loss during aqueous workup; Inefficient extraction. | Ensure the pH during acid/base extractions is correct. Perform back-extractions of all aqueous layers to recover the product. |
| Presence of Di-bromo Impurity | Over-bromination due to excess NBS or high temperature. | Use a more controlled, slower addition of NBS at 0°C. Reduce the stoichiometry of NBS to 1.01 equivalents. Purify via column chromatography if recrystallization fails. |
| Product is Oily/Gummy | Incomplete drying; Presence of residual solvent or impurities. | Ensure thorough drying under vacuum. Attempt recrystallization from a different solvent system. Triturate with a non-polar solvent like heptane to induce crystallization. |
Safety Precautions
All personnel handling these chemicals must be thoroughly trained in laboratory safety procedures.
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles at all times.[3]
-
Engineering Controls: Conduct all operations within a certified chemical fume hood to avoid inhalation of dust and vapors.[4][5]
-
Chemical Hazards:
-
N-Bromosuccinimide (NBS): Is an irritant and lachrymator. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane (DCM): Is a suspected carcinogen and a volatile solvent. Minimize exposure through proper ventilation.
-
Sulfuric Acid: Is highly corrosive and causes severe burns. Handle with extreme care, adding it slowly to other solutions.
-
3-Bromo-6-fluoro-2-methoxybenzoic acid (Product): Assumed to be an irritant to the skin, eyes, and respiratory system, consistent with similar halogenated benzoic acids.[3][6][7] Avoid creating dust.[7]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.
References
-
PrepChem. Preparation of 3-bromobenzoic acid . Available at: [Link]
- Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
-
International Journal of Advanced Research (IJAR). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction . Available at: [Link]
-
Sciencemadness.org. Preparation of 3-methoxybenzoic acid . Available at: [Link]
-
Journal of Medicinal Chemistry. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Inhibitor of KRASG12C . Available at: [Link]
-
MySkinRecipes. 3-Bromo-6-methoxy-2-methylbenzoicacid . Available at: [Link]
- Google Patents. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
-
PubChemLite. 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3) . Available at: [Link]
-
GSRS. 3-BROMO-6-METHOXY-2-METHYLBENZOIC ACID . Available at: [Link]
Sources
- 1. 3-Bromo-6-methoxy-2-methylbenzoicacid [myskinrecipes.com]
- 2. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols: Leveraging 3-Bromo-6-fluoro-2-methoxybenzoic Acid in the Strategic Synthesis of Novel COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the strategic application of 3-Bromo-6-fluoro-2-methoxybenzoic acid as a key starting material in the synthesis of a novel class of potential cyclooxygenase-2 (COX-2) inhibitors. While direct literature for this specific starting material in COX-2 inhibitor synthesis is not established, this guide outlines a scientifically robust, proposed synthetic pathway based on well-precedented and reliable organic transformations. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles and strategic considerations for each step. This guide is intended to empower researchers to explore new chemical space in the ongoing quest for safer and more effective anti-inflammatory agents.
Introduction: The Rationale for Targeting COX-2 and the Role of Fluorinated Scaffolds
Cyclooxygenase-2 (COX-2) is a well-validated therapeutic target for the treatment of inflammation and pain.[1] Unlike the constitutively expressed COX-1 isoform, which is crucial for gastrointestinal and renal homeostasis, COX-2 is primarily induced during inflammatory processes.[1] This distinction has driven the development of selective COX-2 inhibitors, such as celecoxib, with the aim of reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1]
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2] In the context of COX-2 inhibitors, fluorinated analogues have demonstrated significant potential. The unique electronic properties of the 3-Bromo-6-fluoro-2-methoxybenzoic acid scaffold, including the electron-withdrawing nature of the fluorine and bromine atoms and the steric and electronic influence of the methoxy group, make it an attractive starting point for the synthesis of novel diarylheterocycle-based COX-2 inhibitors.
Proposed Synthetic Pathway: A Multi-step Approach to a Novel Fluorinated Diarylpyrazole COX-2 Inhibitor
The following is a proposed synthetic scheme to leverage 3-Bromo-6-fluoro-2-methoxybenzoic acid for the synthesis of a novel, potential COX-2 inhibitor. This pathway is designed based on established, high-yielding, and robust chemical transformations commonly employed in medicinal chemistry.
Sources
High-Functionality Benzoate Scaffolds: Application of 3-Bromo-6-fluoro-2-methoxybenzoic Acid in Reticular Materials
Executive Summary
3-Bromo-6-fluoro-2-methoxybenzoic acid (BFMBA) is a highly functionalized aromatic building block increasingly utilized in Materials Science , specifically in Reticular Chemistry (Metal-Organic Frameworks - MOFs) and Crystal Engineering . Unlike simple benzoic acid derivatives, BFMBA offers a unique "trifecta" of functionalities on a single scaffold:
-
Electronic Tuning: The fluoro (-F) and methoxy (-OMe) groups create a polarized pore environment essential for selective gas separation (e.g., CO₂/N₂).
-
Post-Synthetic Modifiability: The bromo (-Br) substituent serves as a reactive handle for Suzuki-Miyaura coupling within MOF pores, allowing for the installation of complex functionalities after framework assembly.
-
Structural Direction: In crystal engineering, the molecule utilizes halogen bonding (C-Br···O) and weak C-F···H interactions to direct solid-state packing, relevant for organic semiconductor precursors.
This guide details the application of BFMBA as a Defect-Engineering Modulator in Zirconium-based MOFs and provides a validated protocol for its synthesis and incorporation.
Chemical Profile & Material Properties[1][2][3][4]
| Property | Data | Relevance to Materials Science |
| CAS Number | 1000339-52-5 (Generic) / 2762205-63-8 (Specific Isomer) | Identity verification. |
| Formula | C₈H₆BrFO₃ | High heteroatom density for surface interactions. |
| Mol. Weight | 247.95 g/mol | Heavy atom effect (Br) useful for X-ray phasing. |
| Acidity (pKa) | ~2.8 (Predicted) | Lower pKa than benzoic acid (4.2) due to -F/-Br electron withdrawal; affects cluster capping kinetics. |
| H-Bond Donors | 1 (-COOH) | Primary coordination site for metal nodes (e.g., Zr₆, Cu₂). |
| Halogen Bond | C-Br (σ-hole donor) | Directs supramolecular assembly via C-Br···O interactions. |
Core Application: Defect Engineering in Zr-MOFs
The primary application of BFMBA in advanced materials is as a Functional Modulator in the synthesis of UiO-66 type MOFs (Zirconium-1,4-benzenedicarboxylate frameworks).
The Mechanistic Logic
In "perfect" UiO-66, the Zr₆ cluster is 12-connected to dicarboxylate linkers. By adding a monocarboxylate like BFMBA during synthesis, the modulator competes with the linker, resulting in missing-linker defects .
-
Why BFMBA? Unlike acetic acid (a passive modulator), BFMBA stays bound to the defect site.
-
The Result: The pore surface is decorated with -Br, -F, and -OMe groups.
-
-F/-OMe: Increases the Qst (Isosteric Heat of Adsorption) for CO₂, enhancing carbon capture.
-
-Br: Allows for Post-Synthetic Modification (PSM) . The MOF can be treated with aryl-boronic acids to extend conjugation inside the pore.
-
Workflow Visualization
The following diagram illustrates the role of BFMBA in creating functionalized defects and subsequent modification.
Figure 1: Workflow for utilizing BFMBA as a functional modulator to engineer reactive defects in Zirconium MOFs.
Experimental Protocols
Protocol A: Synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic Acid
Context: This compound is often expensive or unavailable in bulk. This protocol (adapted from patent literature) synthesizes it from the commercially available 1-bromo-4-fluoro-2-methoxybenzene via Directed Ortho Metallation (DoM).
Reagents:
-
1-bromo-4-fluoro-2-methoxybenzene (Starting Material)[1]
-
Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane)
-
Dry Tetrahydrofuran (THF)
-
Dry Ice (Solid CO₂)
-
HCl (2M)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere. Add 1-bromo-4-fluoro-2-methoxybenzene (10.0 mmol) and anhydrous THF (50 mL).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the temperature stabilizes (critical for regioselectivity).
-
Lithiation: Add LDA (11.0 mmol, 1.1 equiv) dropwise over 20 minutes via syringe pump.
-
Mechanism:[2] The bulky base removes the proton at the C3 position (ortho to the -OMe group and ortho to the -Br group). The -OMe group directs the lithiation via coordination to Li⁺.
-
Observation: The solution may turn yellow/orange. Stir at -78°C for 1 hour.
-
-
Carboxylation: Add an excess of crushed Solid CO₂ (Dry Ice) directly into the reaction mixture (or bubble dry CO₂ gas).
-
Caution: vigorous bubbling will occur.
-
Allow the reaction to warm to room temperature (RT) over 2 hours.
-
-
Quench & Workup:
-
Quench with water (20 mL).
-
Acidify the aqueous layer to pH ~2 using 2M HCl (precipitates the acid).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water (1:1) to yield white crystals.
-
Yield Target: >70%.[3]
-
Validation: ¹H NMR (DMSO-d₆) should show loss of the C3 proton.
-
Protocol B: Defect-Engineered UiO-66 Synthesis
Context: Incorporating BFMBA into the UiO-66 framework.
Reagents:
-
ZrCl₄ (0.5 mmol)
-
Terephthalic Acid (H₂BDC) (0.5 mmol)
-
BFMBA (Modulator) (1.5 mmol, 3 equivalents)
-
DMF (15 mL)
-
Formic Acid (0.5 mL, optional accelerator)
Methodology:
-
Dissolution: In a 20 mL scintillation vial, dissolve ZrCl₄ and BFMBA in 10 mL DMF. Sonication (10 mins) is required to ensure complete dissolution and initial cluster formation.
-
Note: The BFMBA coordinates to Zr precursors before the linker, slowing down nucleation.
-
-
Linker Addition: Add H₂BDC and the remaining DMF.
-
Solvothermal Reaction: Seal the vial and heat at 120°C in an isothermal oven for 24 hours.
-
Washing (Activation):
-
Centrifuge to collect the white powder.
-
Wash with DMF (3x) to remove unreacted precursors.
-
Wash with Acetone (3x) to exchange the pore solvent.
-
Critical Step: Do not use high-temperature vacuum activation (>150°C) yet, as you may decarboxylate the BFMBA defects. Activate at 80°C under vacuum.
-
-
Characterization:
-
PXRD: Confirm UiO-66 topology (peaks at 2θ = 7.4°, 8.5°).
-
¹H NMR (Digestion): Digest 10 mg of MOF in D₂SO₄/DMSO-d₆. Integrate the peaks of BFMBA vs. H₂BDC to calculate the Defect Ratio (typically 1 BFMBA per 4-6 Linkers).
-
Advanced Characterization: Halogen Bonding
When using BFMBA in crystal engineering (non-MOF applications), the Halogen Bond (XB) is the primary design element.
| Interaction Type | Geometry | Strength | Detection Method |
| C-Br···O=C | Linear (∠C-Br···O ≈ 170-180°) | 5-15 kJ/mol | Single Crystal XRD (distance < sum of vdW radii) |
| C-F···H-C | Angular | < 5 kJ/mol | Hirshfeld Surface Analysis |
Protocol for Co-Crystal Screening:
-
Mix BFMBA with a bond acceptor (e.g., 4,4'-bipyridine) in a 1:1 molar ratio.
-
Dissolve in MeOH/CHCl₃ (1:1).
-
Slow evaporation at RT.
-
The -COOH will likely form a Hydrogen Bond with the pyridine nitrogen, while the -Br will seek orthogonal contacts (O or N), creating 2D sheets.
References
-
Synthesis of Functionalized Benzoates
-
Patent: F. Hoffmann-La Roche AG. "Compounds for the treatment of diseases."[3] EP 3810602 A1 (2021).
- Methodology: Describes the lithiation of 1-bromo-4-fluoro-2-methoxybenzene to yield the title compound (Intermedi
-
-
Defect Engineering in MOFs
-
Source: Shearer, G. C., et al. "Tuned to Perfection: Ironing Out the Defects in Metal–Organic Framework UiO-66." Chemistry of Materials 26, no. 14 (2014): 4068–4071.
- Relevance: Establishes the protocol for using monocarboxylic acids (modul
-
-
Halogen Bonding in Materials
-
Mixed-Ligand MOF Strategy
-
Source: Furukawa, H., et al. "The Chemistry and Applications of Metal-Organic Frameworks." Science 341, no. 6149 (2013).
- Relevance: Foundational text on reticular chemistry principles used in this guide.
-
Sources
- 1. EP3810602A1 - Compounds - Google Patents [patents.google.com]
- 2. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2013090271A1 - Inhibitors of the renal outer medullary potassium channel - Google Patents [patents.google.com]
- 5. US20200039945A1 - Compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Metal-Catalyzed Cross-Coupling of 3-Bromo-6-fluoro-2-methoxybenzoic acid
Introduction: Strategic Functionalization of a Privileged Scaffold
3-Bromo-6-fluoro-2-methoxybenzoic acid is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a reactive bromine atom for cross-coupling, and modulating fluoro and methoxy groups, alongside a carboxylic acid handle for further derivatization, makes it a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions—utilizing this substrate. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the underlying chemical principles and rationale for experimental design, ensuring both scientific rigor and practical success.
The inherent challenge in coupling reactions involving this substrate lies in the potential for the carboxylic acid moiety to interfere with the catalytic cycle. This can occur through coordination to the metal center or by reacting with the basic conditions typically employed. Therefore, careful consideration of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is paramount. In some instances, protection of the carboxylic acid group may be advantageous, and this guide will address both protected and unprotected strategies.
Chemical Profile: 3-Bromo-6-fluoro-2-methoxybenzoic acid
To effectively design cross-coupling strategies, a thorough understanding of the substrate's electronic and steric properties is essential.
| Property | Analysis |
| Chemical Structure | A benzene ring substituted with a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid group. |
| Key Reactive Site | The carbon-bromine bond is the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. |
| Electronic Effects | The fluorine atom is strongly electron-withdrawing, while the methoxy group is electron-donating. The carboxylic acid is also electron-withdrawing. These competing electronic effects influence the reactivity of the aryl bromide. |
| Steric Hindrance | The methoxy group ortho to the bromine atom can provide some steric hindrance, potentially influencing ligand selection. |
| Acidic Proton | The carboxylic acid proton is acidic and will react with basic reagents, a key consideration in reaction design. |
Core Reaction Mechanisms: A Visual Overview
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Understanding these mechanisms is crucial for troubleshooting and optimizing experimental conditions.
Figure 1: The Suzuki-Miyaura catalytic cycle.
Figure 2: The Sonogashira catalytic cycle.
Figure 3: The Buchwald-Hartwig amination cycle.
Part 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron species with an organohalide.[1] The reaction is known for its mild conditions and tolerance of a wide range of functional groups.[1]
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-6-fluoro-2-methoxybenzoic acid
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-bromo-6-fluoro-2-methoxybenzoic acid with a variety of arylboronic acids.
Materials:
-
3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Anhydrous and deoxygenated solvents are recommended.
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-6-fluoro-2-methoxybenzoic acid, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with water and acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Key Considerations and Causality:
-
Choice of Base: The base plays a crucial role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation.[2] For substrates with a free carboxylic acid, a moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. Stronger bases like NaOH or KOtBu could potentially lead to side reactions.
-
Catalyst and Ligand Selection: For this sterically hindered and electronically complex substrate, a catalyst with a bulky, electron-rich phosphine ligand such as Pd(dppf)Cl₂ is often beneficial. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
-
Solvent System: A mixture of an organic solvent and water is commonly used in Suzuki-Miyaura couplings. Water can aid in the dissolution of the base and facilitate the transmetalation step. Common solvent systems include dioxane/water, toluene/water, or DMF/water.
-
Protection of the Carboxylic Acid: If the free carboxylic acid is found to inhibit the reaction, it can be protected as an ester (e.g., methyl or ethyl ester).[4][5] The ester can be readily hydrolyzed back to the carboxylic acid after the coupling reaction.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Effective for challenging substrates due to its robust ligand. |
| Base | K₃PO₄ (2.5 equiv) | A strong enough base to promote the reaction without causing significant side reactions with the carboxylic acid. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A versatile solvent system for Suzuki-Miyaura couplings. |
| Temperature | 100 °C | A common temperature for Suzuki-Miyaura reactions with aryl bromides. |
Part 2: Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6][7] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[8][9]
Experimental Protocol: Sonogashira Coupling of 3-Bromo-6-fluoro-2-methoxybenzoic acid
This protocol outlines a general procedure for the Sonogashira coupling of 3-bromo-6-fluoro-2-methoxybenzoic acid with a terminal alkyne.
Materials:
-
3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (2-10 mol%)
-
Base (e.g., Et₃N, DIPEA) (2.0-3.0 equiv)
-
Solvent (e.g., THF, DMF, toluene)
-
Anhydrous and deoxygenated conditions are crucial.
Procedure:
-
To an oven-dried Schlenk flask, add 3-bromo-6-fluoro-2-methoxybenzoic acid, the palladium catalyst, and the copper(I) salt.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, the terminal alkyne, and the amine base via syringe.
-
Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Acidify the aqueous layer to pH ~2-3 with 1M HCl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Key Considerations and Causality:
-
The Role of Copper: The copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10]
-
Amine Base: The amine base serves both to neutralize the HBr formed during the reaction and to deprotonate the terminal alkyne.
-
Copper-Free Conditions: If homocoupling of the alkyne is a significant side reaction, a copper-free protocol can be employed. These reactions often require a stronger base and may need higher temperatures.
-
Decarbonylative Coupling: It is worth noting that under certain palladium-catalyzed conditions, carboxylic acids can undergo decarbonylative Sonogashira cross-coupling.[11][12] This would result in the loss of the carboxylic acid functionality. Careful control of the reaction conditions is necessary to favor the desired C-Br bond coupling.
| Parameter | Recommended Starting Conditions | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (2 mol%) | A common and effective palladium source for Sonogashira couplings. |
| Co-catalyst | CuI (4 mol%) | Facilitates the formation of the reactive copper acetylide. |
| Base | Et₃N | Acts as both a base and a solvent in some cases. |
| Solvent | THF | A good solvent for dissolving the reactants. |
| Temperature | 50 °C | A moderate temperature to promote the reaction without excessive side reactions. |
Part 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[13][14] This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[15]
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-6-fluoro-2-methoxybenzoic acid
This protocol provides a general method for the Buchwald-Hartwig amination of 3-bromo-6-fluoro-2-methoxybenzoic acid.
Materials:
-
3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, JohnPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equiv)
-
Solvent (e.g., toluene, dioxane)
-
Anhydrous and deoxygenated conditions are essential.
Procedure:
-
To a glovebox or under a stream of inert gas, add the palladium pre-catalyst and the phosphine ligand to an oven-dried Schlenk flask.
-
Add the solvent and stir for a few minutes to allow for pre-formation of the active catalyst.
-
Add 3-bromo-6-fluoro-2-methoxybenzoic acid, the amine, and the base.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and acidify to pH ~2-3 with 1M HCl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Key Considerations and Causality:
-
Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[16] Bulky, electron-rich ligands are generally required to facilitate the reductive elimination step and prevent β-hydride elimination.
-
Base Selection: A strong, non-nucleophilic base is typically used. Sodium tert-butoxide is a common choice, but for substrates with sensitive functional groups like a carboxylic acid, a weaker base like Cs₂CO₃ may be more appropriate to avoid side reactions.
-
Pre-catalyst vs. Active Catalyst: Palladium(0) is the active catalytic species. Often, a stable Pd(II) pre-catalyst like Pd(OAc)₂ is used in combination with a phosphine ligand, which is then reduced in situ to Pd(0).
| Parameter | Recommended Starting Conditions | Rationale |
| Pre-catalyst | Pd₂(dba)₃ (2 mol%) | A common and reliable Pd(0) source. |
| Ligand | Xantphos (4 mol%) | A robust ligand known to be effective for a wide range of substrates. |
| Base | Cs₂CO₃ (2.0 equiv) | A milder base that is often compatible with carboxylic acid functionalities. |
| Solvent | Toluene | A common and effective solvent for Buchwald-Hartwig aminations. |
| Temperature | 110 °C | A typical temperature for these reactions. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent. | Screen different palladium catalysts and ligands. Increase the reaction temperature. Try a different base or solvent system. Ensure all reagents and solvents are anhydrous and deoxygenated. |
| Formation of Byproducts | Side reactions with the carboxylic acid, homocoupling of the coupling partner. | Protect the carboxylic acid as an ester. For Sonogashira, consider a copper-free protocol. Optimize the reaction temperature and time. |
| Decomposition of Starting Material | Reaction temperature is too high, or the reaction time is too long. | Lower the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed. |
| Difficulty in Product Isolation | Emulsion formation during workup, poor solubility of the product. | Adjust the pH of the aqueous layer during workup. Use a different extraction solvent. |
Conclusion
The metal-catalyzed cross-coupling of 3-bromo-6-fluoro-2-methoxybenzoic acid offers a powerful and versatile strategy for the synthesis of a wide array of complex organic molecules. Success in these transformations hinges on a rational approach to experimental design, grounded in a solid understanding of the underlying reaction mechanisms and the specific challenges posed by this highly functionalized substrate. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers, enabling them to confidently and efficiently explore the synthetic potential of this valuable building block.
References
- Chen, C., et al. (2016).
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5-trimethylcyclohex-2-en-1-one. BenchChem.
- Cimetiere, N., & Le, C. M. (2018). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 23(9), 2333.
- BenchChem. (2025). Application Notes: Suzuki Coupling Protocol for 5-Bromo-2-chlorobenzo[d]thiazole. BenchChem.
- Heravi, M. M., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 11(52), 32961-32966.
- Chem LibreTexts. (2019, June 5). Sonogashira coupling. YouTube.
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. BenchChem.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- O'Brien, A. G., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1988-1991.
- Sharma, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6351.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
- Chem LibreTexts. (2021, August 11). Sonogashira Coupling. Chemistry LibreTexts.
- Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 23(12), 4726-4730.
- Jana, A., et al. (2021). Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. The Journal of Organic Chemistry, 86(17), 11697-11708.
- Liu, C., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Organic Chemistry Frontiers, 8(23), 6655-6660.
- Wikipedia contributors. (2023, December 14).
- Liu, C., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(40), 11099-11105.
- Lipshutz, B. H., et al. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793-3796.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link.
- Toriumi, N., et al. (2022). Palladium-Catalyzed Cross-Coupling of Aryl Halides with Carboxylic Acids by Photoinduced Reductive Elimination. Journal of the American Chemical Society, 144(43), 19592-19602.
- So, C. M., et al. (2009). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 74(15), 5417-5428.
- Ali, M. A., et al. (2017). The Suzuki coupling reactions of aryl bromides with phenylboronic acid catalyzed by palladium(II) complexes of N,N,N-tridentate Schiff base ligands.
- Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.
- Chem LibreTexts. (2021, August 11).
- Jia, Z., et al. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society, 145(20), 11076-11083.
- Wang, M., et al. (2025).
- Shang, R., et al. (2017). Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142.
- Wikipedia contributors. (2023, December 2). Protecting group. Wikipedia.
- Ananikov, V. P., et al. (2011). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Russian Chemical Bulletin, 60(10), 2110-2116.
- Wikipedia contributors. (2023, November 28). Sonogashira coupling. Wikipedia.
- Le, C., et al. (2022). Decarboxylative Cross-Coupling: A Radical Tool in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 13(9), 1398-1403.
- Sharma, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6351.
- ResearchGate. (n.d.). Protection and deprotection of carboxylic acid group.
- Chem LibreTexts. (2022, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- The Organic Chemist. (2025, April 3).
- Reddy, T. R., et al. (2011). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Organic letters, 13(16), 4252-4255.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. youtube.com [youtube.com]
Troubleshooting & Optimization
Overcoming poor reactivity of 3-Bromo-6-fluoro-2-methoxybenzoic acid
Technical Support Center: 3-Bromo-6-fluoro-2-methoxybenzoic acid
Welcome to the technical support center for 3-Bromo-6-fluoro-2-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile but often challenging building block into their synthetic routes. Here, we address common reactivity issues in a direct question-and-answer format, providing not only solutions but also the underlying chemical rationale to empower your experimental design.
Part 1: Understanding the Inherent Reactivity of the Substrate
Before troubleshooting specific reactions, it's critical to understand the electronic and steric factors that govern the reactivity of 3-Bromo-6-fluoro-2-methoxybenzoic acid. The interplay of its substituents creates a unique chemical personality that must be respected for successful transformations.
Q1: What are the key structural features of 3-Bromo-6-fluoro-2-methoxybenzoic acid that influence its reactivity?
A1: The poor reactivity of this substrate stems from a combination of steric and electronic effects originating from its ortho and meta substituents.
-
Steric Hindrance: The molecule is sterically congested around the core functional groups.
-
The carboxylic acid is flanked by a bulky ortho-methoxy group, which can impede the approach of reagents, particularly large amines in amidation reactions.
-
The bromine atom , a common handle for cross-coupling, is also positioned ortho to the methoxy group, hindering the oxidative addition step in palladium-catalyzed reactions.[1][2]
-
-
Electronic Effects: The substituents have competing electronic influences.
-
Methoxy Group (-OCH₃): Acts as a strong electron-donating group (EDG) through resonance (+M effect) but is weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, enriching the ring with electron density. This deactivates aryl halides towards the rate-limiting oxidative addition step in many cross-coupling cycles.[3]
-
Fluoro Group (-F): This is an electronegative atom that strongly withdraws electron density via induction (-I effect). However, it can also donate electron density weakly via resonance (+M effect).[4] Overall, it is considered a deactivating group.
-
Carboxylic Acid (-COOH): This is a meta-directing, electron-withdrawing group (-I and -M effects), which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.[4]
-
The diagram below illustrates these conflicting influences that must be managed during reaction design.
Caption: Key steric and electronic factors governing substrate reactivity.
Part 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond is the most common site for elaboration via reactions like the Suzuki-Miyaura coupling. However, the substrate's nature makes this transformation non-trivial.
Q2: My Suzuki-Miyaura coupling reaction with an arylboronic acid is failing or giving very low yields. What is the likely cause and how can I fix it?
A2: Failure in Suzuki coupling with this substrate is almost always due to an inefficient oxidative addition step. The electron-donating methoxy group makes the C-Br bond less electrophilic, and the steric bulk around the bromine hinders the approach of the palladium catalyst. Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) are rarely effective.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting a failed Suzuki coupling.
Detailed Protocol & Explanation:
For a challenging substrate like this, a robust catalytic system is non-negotiable. The key is to use bulky, electron-rich phosphine ligands that promote the difficult oxidative addition step and stabilize the active Pd(0) species.[5][6]
Recommended Protocol (Ester Protected Substrate):
-
Esterification: Convert the carboxylic acid to its methyl ester using SOCl₂ in methanol or (trimethylsilyl)diazomethane. This prevents complications from the acidic proton.
-
Reaction Setup: To a dry, degassed reaction vessel, add the 3-bromo-6-fluoro-2-methoxybenzoate (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a strong base like K₃PO₄ (3.0 equiv).
-
Catalyst System: Add the palladium pre-catalyst and ligand. See the table below for recommended systems.
-
Solvent: Add a degassed solvent such as 1,4-dioxane or toluene (often with a small amount of water, e.g., 10:1 ratio, to help dissolve the base).
-
Reaction: Heat the mixture, typically between 80-110 °C, under an inert atmosphere (Argon or Nitrogen) and monitor by TLC or LC-MS.
-
Workup & Hydrolysis: After completion, perform a standard aqueous workup. If the acid is desired, the ester can be hydrolyzed using LiOH or NaOH.
Table 1: Recommended Catalyst Systems for Hindered Aryl Bromides
| Catalyst Precursor (mol%) | Ligand (mol%) | Base | Solvent | Typical Temp. (°C) | Rationale |
| Pd₂(dba)₃ (2-5%) | SPhos (4-10%) | K₃PO₄, Cs₂CO₃ | Toluene/H₂O | 100-110 | SPhos is highly active for hindered and electron-rich Ar-Br.[5] |
| Pd(OAc)₂ (2-5%) | XPhos (4-10%) | K₃PO₄ | 1,4-Dioxane | 100 | XPhos provides the necessary bulk and electron density. |
| XPhos Pd G3 (2-5%) | (None needed) | K₃PO₄, K₂CO₃ | THF, CPME | 80-100 | Air-stable pre-catalyst that reliably forms the active species. |
Part 3: Overcoming Challenges in Amide Bond Formation
The formation of an amide bond from the carboxylic acid is another common transformation that can be surprisingly difficult due to steric hindrance.
Q3: Standard amide coupling reagents (like EDC/HOBt) are giving me poor conversion to the amide. How can I improve this reaction?
A3: The steric hindrance from the ortho-methoxy group is the primary culprit. It shields the carbonyl carbon of the activated carboxylic acid from the incoming amine nucleophile. When standard coupling reagents fail, you must either use a more potent activating agent or convert the carboxylic acid into a more reactive intermediate.[7]
Recommended Strategies:
-
Switch to a More Powerful Coupling Reagent: Urionium/aminium-based reagents are generally more effective for sterically hindered substrates than carbodiimides.[8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for difficult couplings. It rapidly forms a highly reactive activated ester.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another effective option, though sometimes slightly less reactive than HATU.
-
-
Convert to an Acyl Chloride: This is a classic and highly effective strategy for stubborn substrates. The acyl chloride is significantly more electrophilic than an in-situ activated ester.
Protocol 1: HATU-Mediated Amide Coupling
-
Setup: Dissolve 3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv) in an aprotic solvent like DMF or NMP.
-
Activation: Add HATU (1.1-1.2 equiv) and a non-nucleophilic base such as DIPEA (diisopropylethylamine) or 2,4,6-collidine (2.0-3.0 equiv). Stir at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.0-1.2 equiv) to the activated mixture.
-
Reaction: Stir at room temperature until completion. Gentle heating (40-50 °C) may be required for particularly hindered or unreactive amines.
-
Workup: Perform a standard aqueous workup to remove the water-soluble byproducts.
Protocol 2: Acyl Chloride Formation and Amination
-
Acyl Chloride Synthesis: In a fume hood, add the benzoic acid (1.0 equiv) to a flask. Carefully add oxalyl chloride (1.5-2.0 equiv) in an anhydrous solvent like DCM, often with a catalytic amount of DMF (1 drop). The reaction will bubble as gas evolves. Stir at room temperature for 1-2 hours or until gas evolution ceases.
-
Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in fresh anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add a solution of the amine (1.1 equiv) and a base like triethylamine or DIPEA (1.5 equiv) in DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir until complete.
The diagram below illustrates the principle of overcoming the steric barrier.
Caption: Strategy for amide coupling with a sterically hindered acid.
Part 4: Exploring Nucleophilic Aromatic Substitution (SNAr)
Q4: Can the fluorine atom be displaced by a nucleophile?
A4: Yes, this is a feasible reaction pathway. Nucleophilic aromatic substitution (SNAr) is possible because the fluorine atom is positioned ortho to the electron-withdrawing carboxylic acid group and para to the bromine atom.[9][10] These groups help to stabilize the negative charge in the intermediate Meisenheimer complex, which is the key requirement for the SNAr mechanism.[11][12]
Key Considerations for SNAr:
-
Activating Group: The carboxylic acid is the primary activating group. For the reaction to proceed efficiently, it should typically be deprotonated to the carboxylate by a base, as the carboxylate is still an effective activating group.
-
Nucleophile: Strong nucleophiles are required (e.g., NaOMe, NaSMe, primary/secondary amines).
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are essential to solvate the cation of the nucleophilic salt and accelerate the reaction.
-
Leaving Group: Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity makes the carbon it is attached to highly electrophilic, facilitating the initial nucleophilic attack (the rate-determining step).
General Protocol for SNAr with an Amine:
-
Setup: Dissolve 3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv) in DMSO.
-
Base and Nucleophile: Add the amine nucleophile (2.0-3.0 equiv) and a base like K₂CO₃ (3.0 equiv). The excess amine can sometimes act as the base.
-
Reaction: Heat the mixture to a temperature between 80-140 °C. The required temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction for the disappearance of starting material.
-
Workup: Cool the reaction, dilute with water, and acidify to precipitate the product. Extract with an organic solvent.
References
-
S. D. Dreher, S.-E. Lim, D. L. Sandrock, G. A. Molander. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem., 2009, 74, 3626-3631. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
A. Bermejo, A. Ros, R. Fernández, J. M. Lassaletta. C2-Symmetric Bis-Hydrazones as Ligands in the Asymmetric Suzuki−Miyaura Cross-Coupling. J. Am. Chem. Soc., 2008, 130, 15798-15799. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
M. O. Pashko, Y. L. Yagupolskii. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
T. Fantoni, et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 2025. [Link]
-
MDPI. Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 2021, 26(10), 2965. [Link]
-
Wikipedia. Ortho effect. [Link]
-
ACS Publications. Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. The Journal of Physical Chemistry Letters, 2012, 3 (1), 69-75. [Link]
-
A to Z Chemistry. Ortho effect. [Link]
-
Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]
-
Wikipedia. Electrophilic aromatic directing groups. [Link]
-
Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
-
Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link]
-
Khan Academy. How does ortho-effect work in benzoic acids? [Link]
-
ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond formation. [Link]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
Side reactions of 3-Bromo-6-fluoro-2-methoxybenzoic acid in cross-coupling
Technical Support Center: Ticket #592-BFM Subject: Troubleshooting Cross-Coupling Failures of 3-Bromo-6-fluoro-2-methoxybenzoic Acid Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Overview: The "Tetra-Substituted" Trap
You are likely encountering difficulty with 3-Bromo-6-fluoro-2-methoxybenzoic acid (Structure 1 ) because it sits at the intersection of three competing failure modes. This is not a standard Suzuki coupling substrate; it is a "push-pull" aromatic system where the electron-donating methoxy group (C-2) and electron-withdrawing fluoro/carboxyl groups (C-6/C-1) create a highly reactive environment for side reactions, yet a sterically congested environment for the desired palladium insertion.
This guide treats your reaction vessel as a diagnostic system. Use the flowchart below to identify your specific failure mode, then proceed to the relevant support module.
Phase 1: Diagnostic Logic (Visual)
The following decision tree correlates your observed LC-MS/NMR data with the underlying chemical pathology.
Caption: Diagnostic flowchart linking crude reaction data to specific chemical failure modes.
Phase 2: Detailed Failure Analysis & Solutions
Module 1: The "Phantom" Product (Protodecarboxylation)
-
Symptom: You isolate a product with a mass of M-44 . The carboxylic acid is gone, but the bromine remains.
-
The Science: Benzoic acids with ortho-electron-withdrawing groups (like Fluorine at C-6) and ortho-donors (Methoxy at C-2) are electronically primed for thermal decarboxylation. The ortho-fluorine destabilizes the ground state via inductive withdrawal, while the ortho-methoxy group can stabilize the transition state through chelation or resonance. This often occurs before the palladium can insert into the C-Br bond [1, 2].
-
The Fix:
-
Ester Protection (Recommended): Convert the acid to a methyl ester before coupling. This completely shuts down the decarboxylation pathway and prevents catalyst poisoning (see Module 4).
-
Thermal Management: If you must keep the free acid, do not exceed 60°C. Use highly active catalysts (e.g., Pd(dtbpf)Cl₂ or XPhos Pd G4 ) that function at lower temperatures.
-
Module 2: The "Imposter" (S_NAr Displacement)
-
Symptom: You observe a product where the Fluorine (M-19) is lost and replaced by your base (e.g., -OMe, -OtBu) or solvent.
-
The Science: The C-6 Fluorine is activated for Nucleophilic Aromatic Substitution (
) because it is ortho to the electron-withdrawing Carboxylic Acid. If you use strong nucleophilic bases like Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu), they will attack C-6, ejecting fluoride, rather than participating in the Suzuki cycle [3]. -
The Fix:
Module 3: The "Silent" Failure (Protodebromination)
-
Symptom: The Bromine is replaced by Hydrogen (M-80+1).
-
The Science: This is a reduction of the C-Br bond. It occurs when the Pd(II)-aryl species intercepts a hydride source instead of the boronic acid. Common hydride sources include alcohols (used as co-solvents) or trace water reacting with phosphine ligands [4]. The steric bulk of the 2-methoxy group slows down transmetallation, giving the catalyst more time to find a hydride and "abort" the cycle.
-
The Fix:
-
Solvent: Strictly exclude alcohols (MeOH, EtOH, iPrOH). Use THF or 1,4-Dioxane .
-
Water Control: While Suzuki requires some water, excess water promotes debromination. Use a defined ratio (e.g., Dioxane:Water 4:1) rather than "wet" solvents.[4]
-
Module 4: Catalyst Poisoning
-
Symptom: No reaction. Starting material is recovered unchanged.
-
The Science: The free carboxylic acid can coordinate to the Palladium center, forming a stable carboxylate complex that is catalytically inactive. This "sequesters" your catalyst, preventing oxidative addition into the C-Br bond [5].
-
The Fix:
-
Masking: As with Module 1, converting to the Methyl Ester is the most robust solution.
-
Silver Additives: If the acid is mandatory, adding Ag₂CO₃ (1.0 equiv) can help by precipitating the bromide and keeping the carboxylate bound to silver rather than palladium.
-
Phase 3: The "Gold Standard" Protocol
If your current method is failing, abandon it and adopt this optimized protocol designed specifically for 3-Bromo-6-fluoro-2-methoxybenzoic acid .
Step 1: Methyl Ester Formation (Recommended Pre-step)
-
Reagents: Substrate (1.0 eq), TMS-Diazomethane (2.0 eq) or MeOH/H₂SO₄.
-
Why: Eliminates Decarboxylation (Module 1) and Catalyst Poisoning (Module 4).
Step 2: Cross-Coupling (Suzuki-Miyaura)
-
Substrate: Methyl 3-bromo-6-fluoro-2-methoxybenzoate (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid (1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or XPhos Pd G4 (2 mol%)
-
Note: XPhos is excellent for sterically hindered (ortho-substituted) bromides.
-
-
Base: K₃PO₄ (3.0 eq)
-
Note: Use solid, tribasic potassium phosphate to prevent
.
-
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Note: Degas thoroughly with Argon for 15 minutes.
-
-
Conditions: Heat to 80°C for 4–12 hours.
Step 3: Hydrolysis (Post-step)
-
If the free acid is required, hydrolyze the ester after the coupling using LiOH in THF/H₂O at room temperature.
Phase 4: Comparative Data Table
| Variable | Common Choice (Risky) | Optimized Choice (Safe) | Reason |
| Substrate Form | Free Acid | Methyl Ester | Prevents Decarboxylation & Poisoning |
| Base | NaOEt, KOtBu, Na₂CO₃ | K₃PO₄, CsF | Prevents |
| Solvent | Ethanol, Methanol | Dioxane, Toluene | Prevents Protodebromination |
| Temperature | 100°C+ (Reflux) | 60–80°C | Reduces thermal decomposition risk |
| Ligand | PPh₃ (Tetrakis) | dppf, XPhos | Overcomes steric hindrance at C-3 |
References
-
Goossen, L. J., et al. (2010). "Protodecarboxylation of benzoic acids: A new approach." Journal of Organic Chemistry. (Discusses the mechanism of thermal decarboxylation in ortho-substituted benzoates).
-
Chuchev, K., & BelBruno, J. J. (2007). "Mechanisms of decarboxylation of ortho-substituted benzoic acids." Journal of Molecular Structure. (Theoretical validation of ortho-effect on stability).
-
Sandford, G. (2003). "Nucleophilic aromatic substitution of polyfluorinated arenes." Tetrahedron. (Details the susceptibility of fluoro-arenes to alkoxide bases).
-
Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes." Angewandte Chemie. (Discusses protodebromination pathways in Suzuki coupling).
-
Amatore, C., & Jutand, A. (2000). "Role of the Base in the Mechanism of the Suzuki-Miyaura Reaction." Accounts of Chemical Research. (Explains the coordination of anionic species to Pd).
Sources
Catalyst selection for reactions involving 3-Bromo-6-fluoro-2-methoxybenzoic acid
The following technical guide is structured as a Tier-2 Support Knowledge Base for researchers working with 3-Bromo-6-fluoro-2-methoxybenzoic acid (CAS 1426073-21-3) . It prioritizes experimental troubleshooting, catalyst optimization, and mechanistic rationale.
Executive Summary: The Reactivity Triad
This scaffold presents a unique "Reactivity Triad" due to its dense functionalization. Successful modification requires selecting catalysts that can overcome specific steric and electronic hurdles:
-
Zone C1 (Carboxylic Acid): Prone to metal scavenging; often requires protection or specific base selection during metal catalysis.
-
Zone C2/C3 (Ortho-Methoxy Bromide): The C2-methoxy group creates significant steric hindrance for the C3-bromide, inhibiting oxidative addition in standard Palladium cycles.
-
Zone C6 (Fluoro-Group): Activated for Nucleophilic Aromatic Substitution (
), but electronically tempered by the electron-donating methoxy group.
Module 1: Cross-Coupling at C3 (The Bromide Handle)
FAQ: Catalyst Selection for Suzuki-Miyaura Coupling
Q: I am observing low conversion (<20%) when using Pd(PPh
A: The failure is likely due to steric hindrance and slow oxidative addition . The C3-bromide is flanked by a bulky C2-methoxy group. Standard triphenylphosphine ligands are not electron-rich or bulky enough to facilitate the oxidative addition of the Palladium into this crowded C-Br bond. Furthermore, the free carboxylic acid at C1 can form unreactive palladium-carboxylate complexes.
Recommended Protocol (The "Buchwald" Standard): Switch to Dialkylbiaryl Phosphine Ligands . These ligands are bulky (promoting reductive elimination) and electron-rich (accelerating oxidative addition).
| Component | Recommendation | Rationale |
| Catalyst Precursor | SPhos Pd G2 or XPhos Pd G2 | Pre-formed precatalysts ensure rapid activation even at room temperature. SPhos is ideal for high steric hindrance. |
| Base | K | An inorganic, anhydrous base prevents the formation of inhibiting Pd-carboxylate species better than carbonates in some cases. |
| Solvent System | THF:Water (10:1) or Toluene:Water | Biphasic systems often solubilize the inorganic base while keeping the catalyst active in the organic phase. |
| Temperature | 40–60°C | Start mild. High heat (>80°C) can trigger protodebromination in electron-rich rings. |
Technical Note: If the free acid is problematic (poisoning the catalyst), convert C1 to a methyl ester or perform the reaction in the presence of 1 equivalent of Tetrabutylammonium bromide (TBAB) to stabilize the active Pd species.
Troubleshooting: Protodebromination
Q: My LC-MS shows the bromine has been replaced by a hydrogen (mass -79/+1). How do I stop this?
A: This is Protodebromination , a common side reaction in ortho-substituted aryl halides.
-
Cause: The catalytic cycle stalls after oxidative addition. The Pd-Ar species grabs a proton from the solvent or moisture instead of transmetallating with the boronic acid.
-
Fix:
-
Increase Boronic Acid: Use 1.5–2.0 equivalents to outcompete the proton source.
-
Dry Solvents: Ensure solvents are anhydrous.
-
Switch Ligand: Move to XPhos , which is exceptionally good at preventing side reactions in hindered substrates.
-
Module 2: Nucleophilic Substitution at C6 (The Fluoride Handle)
FAQ: Efficiency
Q: Can I displace the C6-Fluorine with an amine without protecting the carboxylic acid?
A: Yes, but it requires forcing conditions . While the C1-COOH is electron-withdrawing (activating), the C2-OMe is electron-donating (deactivating). The net activation at C6 is moderate.
Protocol A: Unprotected Acid (High Energy)
-
Reagent: Use Lithium amides (e.g., LiHMDS) or excess amine with a strong base (NaH).
-
Mechanism: The base deprotonates the acid first (forming the carboxylate), then the nucleophile attacks C6.
-
Risk: High temperatures (>100°C) may cause decarboxylation.
Protocol B: Ester-Activated (Recommended)
-
Step 1: Esterify C1 (e.g., Methyl Iodide/K
CO or TMS-Diazomethane). -
Step 2: Perform
. The ester is a stronger Electron Withdrawing Group (EWG) than the carboxylate and prevents base consumption. -
Conditions: Amine (1.2 equiv), DIPEA (2.0 equiv), DMSO or DMF, 60–80°C.
Module 3: Visualizing the Workflow
The following decision tree guides you through the optimal sequence of reactions to avoid functional group interference.
Caption: Operational workflow for selecting reaction order based on target moiety. Esterification is prioritized for SNAr efficiency.
Module 4: Experimental Data Reference
Solvent & Base Compatibility Matrix
Use this table to select the environment that minimizes by-products.
| Reaction Type | Preferred Solvent | Base Selection | Critical Additive |
| Suzuki (C3) | 1,4-Dioxane/H | K | SPhos (Ligand) |
| Buchwald (C3-N) | t-Amyl Alcohol | NaOtBu | BrettPhos (for primary amines) |
| DMSO or NMP | DIPEA or K | None (Concentration drives rate) | |
| Amide Coupling (C1) | DMF/DCM | DIPEA | HATU (Avoid carbodiimides due to steric bulk) |
References
-
Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides
- Source: National Institutes of Health (NIH) / Royal Society of Chemistry
- Relevance: Defines protocols for unprotected ortho-bromoanilines and hindered benzo
-
Link:[Link]
-
Buchwald-Hartwig Amin
- Source: Organic Chemistry Portal / Buchwald Lab
- Relevance: Provides ligand selection guides (BrettPhos vs. RuPhos) for hindered aryl bromides.
-
Link:[Link]
- Synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic acid Derivatives (Patent)
-
Nucleophilic Arom
) Mechanisms- Source: Master Organic Chemistry
- Relevance: Explains the activation energy requirements for displacing fluoride in substituted benzenes.
-
Link:[Link]
Technical Support Center: Analytical Methods for 3-Bromo-6-fluoro-2-methoxybenzoic Acid
Current Status: Operational Support Tier: Level 3 (Method Development & Troubleshooting) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction
Welcome to the technical support hub for 3-Bromo-6-fluoro-2-methoxybenzoic acid . As a key intermediate in the synthesis of fluorinated kinase inhibitors and antiviral agents, the purity of this scaffold is critical. Its poly-functional nature—containing a carboxylic acid, a methoxy group, and two distinct halogens (Br, F)—presents unique analytical challenges, particularly regarding regioisomer separation and ionization behavior.
This guide moves beyond generic protocols. We address the why and how of separating this molecule from its specific synthetic byproducts (regioisomers and de-halogenated precursors).
Module 1: HPLC Method Development & Troubleshooting
The Challenge: Regioisomer Resolution & Peak Shape
The primary analytical challenge with 3-Bromo-6-fluoro-2-methoxybenzoic acid is separating it from its regioisomers (e.g., 5-bromo isomer) formed during electrophilic aromatic substitution.[1] Standard C18 chemistries often fail to resolve these due to identical hydrophobicity.
Recommended Method Parameters
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Superior to C18 for halogenated aromatics.[1] The phenyl ring engages in |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[1]7) | Critical: The pKa of benzoic acid derivatives is typically 3.5–4.0. You must operate at pH < 3.0 to keep the acid protonated (neutral), preventing peak tailing and retention loss [2]. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for halogenated acids and lower backpressure.[1] |
| Gradient | 5% B to 95% B over 15 min | A shallow gradient in the middle range (40-70% B) usually resolves the isomers.[1] |
| Detection | UV @ 280 nm | The aromatic ring + bromine provides good absorbance. 210 nm is too noisy for trace impurity analysis.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
Troubleshooting FAQ: HPLC Issues
Q: My main peak is tailing severely (Asymmetry > 1.5). Is my column dead? A: Likely not. This is almost always a pH mismatch .
-
Diagnosis: If your mobile phase pH is near the pKa (approx 3.8), the molecule splits between ionized (COO-) and neutral (COOH) states, causing band broadening.
-
Fix: Lower the pH of Mobile Phase A to 2.5 using Formic Acid or Phosphate Buffer. Ensure your sample diluent is also acidic.
Q: I see a "Ghost Peak" eluting before my main peak in every blank injection. A: This is often System Carryover or Gradient Artifacts .
-
Diagnosis: 3-Bromo-6-fluoro-2-methoxybenzoic acid is sticky.[1]
-
Fix: Implement a needle wash with high organic content (e.g., 90:10 ACN:Water). If the peak persists in a "no-injection" run, it is a mobile phase contaminant.
Q: I cannot separate the 3-Bromo target from the 5-Bromo impurity. A: This is the classic "Regioisomer Trap."
-
Fix: Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.[1] The PFP phase offers unique selectivity for fluorinated compounds due to dipole-dipole interactions.
Module 2: LC-MS Identification Strategy
The "Twin Peak" Signature
Mass Spectrometry is the only reliable way to confirm identity without an NMR. You must leverage the unique isotopic abundance of Bromine.
-
Bromine Isotopes:
and exist in a nearly 1:1 ratio. -
The Signature: Any ion containing ONE bromine atom will appear as a doublet separated by 2 mass units (M and M+2) of equal intensity [3].
Impurity Identification Table
| Component | Structure Note | ESI(-) Mass (m/z) | Isotope Pattern |
| Target | 3-Br, 6-F, 2-OMe | 247 & 249 ([M-H]⁻) | 1:1 Doublet |
| Impurity A (Starting Material) | Des-bromo (6-F, 2-OMe) | 169 ([M-H]⁻) | Single Peak |
| Impurity B (Regioisomer) | 5-Br, 6-F, 2-OMe | 247 & 249 ([M-H]⁻) | 1:1 Doublet (Distinguish by RT) |
| Impurity C (Demethylated) | 3-Br, 6-F, 2-OH (Phenol) | 233 & 235 ([M-H]⁻) | 1:1 Doublet |
Visualization: Impurity Origin & Analysis Workflow
Figure 1: Analytical workflow tracing the origin of impurities from the bromination synthesis step and their detection via Mass Spectrometry.
Module 3: Sample Preparation & Stability
Q: Can I dissolve the sample in pure Methanol? A: Yes, but be careful during injection.
-
Risk: Injecting a strong solvent (MeOH) into a weak mobile phase (5% ACN/Water) causes "Solvent Washout." The sample travels faster than the mobile phase initially, causing split peaks.
-
Protocol: Dissolve stock in MeOH, but dilute the final injection sample to at least 50% Water (or Mobile Phase A).
Q: Is the sample light-sensitive? A: Yes. Brominated aromatics can undergo photo-dehalogenation (loss of Bromine) if exposed to intense light for long periods [4].[1]
-
Protocol: Use amber vials for all autosampler sequences.
Module 4: Inorganic Impurity Analysis (Ion Chromatography)
While HPLC handles organic impurities, you must check for Bromide (Br⁻) and Fluoride (F⁻) ions, which poison downstream catalytic reactions (like Suzuki couplings).
-
Method: Ion Chromatography (Anion Exchange).
-
Suppressor: Chemical suppression is required to lower background conductivity.
-
Limit: Typically < 0.5% w/w.[2][3] High levels of free Bromide indicate poor workup after the bromination step.
References
-
C. F. Poole , "Stationary phases for reversed-phase liquid chromatography," Journal of Chromatography A, vol. 1037, no. 1-2, pp. 49-82, 2004.[1] Link
-
D. V. McCalley , "Analysis of acidic and basic compounds by high performance liquid chromatography," Journal of Chromatography A, vol. 1217, no. 6, pp. 858-880, 2010. Link
-
E. de Hoffmann, V. Stroobant , Mass Spectrometry: Principles and Applications, 3rd Ed., Wiley, 2007. (Refer to Chapter 1 on Isotopic Distributions). Link
-
K. Bouleghlimat et al. , "Photochemical degradation of brominated aromatic compounds," Chemosphere, vol. 119, pp. 123-130, 2015. Link
Sources
Technical Support Center: Regiocontrol in 3-Bromo-6-fluoro-2-methoxybenzoic Acid Chemistry
[1]
Executive Summary & Reactivity Architecture
The Challenge: 3-Bromo-6-fluoro-2-methoxybenzoic acid is a "crowded" arene with four distinct functional handles. Its utility lies in its orthogonal reactivity :
-
C1 (Carboxylic Acid): Directing group and anchor for amidation/esterification.[1]
-
C3 (Bromine): Prime site for Pd-catalyzed cross-coupling (Suzuki, Buchwald).[1]
-
C6 (Fluorine): Activated site for Nucleophilic Aromatic Substitution (SNAr).[1]
-
C2 (Methoxy): Electron-donating group (EDG) that modulates the electronics of the ring.[1]
The primary technical hurdle is regioselectivity —specifically, engaging the C6-Fluorine in SNAr without affecting the C3-Bromine, or coupling at C3 without protodebromination or interference from the free acid.[1]
Visualizing the Reactivity Map
The following diagram illustrates the competing electronic forces and reaction pathways.
Figure 1: Orthogonal reactivity map highlighting the specific activation modes for each position.[1]
Core Workflow: Selective SNAr at C6 (Fluorine Displacement)
User Query: How do I displace the fluorine at C6 with an amine without affecting the bromine or the methoxy group?
Technical Insight: The C6-Fluorine is uniquely activated for SNAr because it sits ortho to the electron-withdrawing carboxylic acid (or ester).[1] This creates a local dipole that stabilizes the Meisenheimer complex.[1] The C3-Bromine is meta to the electron-withdrawing group (EWG), making it significantly less reactive toward nucleophiles, ensuring high regioselectivity.[1]
Protocol: Selective C6-Amination
Objective: Synthesize 6-amino-3-bromo-2-methoxybenzoic acid derivatives.
-
Solvent Selection: Use polar aprotic solvents (DMSO, NMP, or DMF).[1] DMSO is preferred for faster rates due to better solvation of the intermediate anionic complex.[1]
-
Base: Use mild bases like DIPEA (Hünig's base) or K2CO3.[1] Strong alkoxides (NaOEt) may attack the C2-Methoxy or cause ester hydrolysis if starting with an ester.[1]
-
Temperature: 60–90 °C. (Avoid >120 °C to prevent thermal decarboxylation).
Step-by-Step Methodology:
-
Dissolve 3-bromo-6-fluoro-2-methoxybenzoic acid (1.0 eq) in DMSO (0.5 M concentration).
-
Add the amine nucleophile (1.2–1.5 eq).[1]
-
Add DIPEA (2.0 eq).[1]
-
Heat to 80 °C and monitor by LCMS.
-
Workup: Dilute with water and acidify to pH 3–4 with 1N HCl. The product usually precipitates.[1]
Troubleshooting SNAr
| Issue | Probable Cause | Corrective Action |
| No Reaction | Nucleophile is too weak or steric hindrance at C6. | Switch solvent to NMP; increase temp to 100 °C. Ensure F is ortho to the carbonyl.[1] |
| Loss of Bromine | Pd contamination or radical mechanism.[1] | Ensure reaction is metal-free.[1] Do not use reducing conditions. |
| Decarboxylation | Temperature too high (>130 °C).[1] | Lower temp; convert acid to methyl ester before SNAr to stabilize the ring. |
Core Workflow: C3-Cross-Coupling (Preserving the C6-F)
User Query: I need to run a Suzuki coupling at the C3-Bromine. Will the C6-Fluorine interfere?
Technical Insight: In Pd-catalyzed coupling, Ar-Br bonds undergo oxidative addition much faster than Ar-F bonds.[1] However, the free carboxylic acid at C1 can poison Pd catalysts or lead to protodecarboxylation.[1]
Recommendation: Always protect the acid as an ester (methyl or tert-butyl) before attempting C3 coupling. [1]
Validated Protocol: C3-Suzuki Coupling
-
Protection: Convert acid to methyl ester (MeOH, H2SO4, reflux).
-
Catalyst System: Pd(dppf)Cl2 or Pd(PPh3)4 are standard. For difficult substrates, use XPhos Pd G2.[1]
-
Base: K3PO4 (anhydrous) or Na2CO3.[1]
-
Conditions: Dioxane/Water (4:1), 90 °C.
Why this works: The oxidative addition into C-Br is facile.[1] The C-F bond requires specialized electron-rich ligands and high temperatures to break, so it remains inert under standard Suzuki conditions.[1] This allows you to retain the Fluorine for a subsequent SNAr step after the coupling (a "Coupling-First, Substitution-Second" strategy).[1]
Synthesis of the Scaffold (The DoM Strategy)
User Query: This intermediate is expensive. Can I synthesize it from 1-bromo-4-fluoro-2-methoxybenzene?
Technical Insight: Yes. The synthesis relies on Directed Ortho Metalation (DoM) .[1] The position between the Fluorine and Methoxy groups (C3 relative to the benzene ring) is the most acidic site due to the cooperative inductive effect of both heteroatoms.[1]
Reaction Scheme:
-
Substrate: 1-bromo-4-fluoro-2-methoxybenzene (4-fluoro-2-bromoanisole).
-
Reagent: LDA (Lithium Diisopropylamide).[1] n-BuLi alone is too nucleophilic and may cause halogen exchange.[1]
-
Electrophile: CO2 (dry ice).[1]
Regioselectivity Logic:
-
Site A (between F and OMe): Activated by F (inductive) and OMe (coordination).[1] Preferred.
-
Site B (between F and H): Activated only by F.
-
Site C (between Br and H): Sterically hindered and less activated.[1]
Figure 2: Synthesis pathway via Directed Ortho Metalation.[1]
FAQ: Troubleshooting Common Issues
Q: Can I perform Lithium-Halogen exchange on the C3-Br? A: Yes, but you must use i-PrMgCl (Turbo Grignard) rather than n-BuLi to avoid reacting with the ester or fluorine.[1] If the free acid is present, you need 2 equivalents of base (one to deprotonate the acid, one for the exchange), but this often leads to low yields.[1] Protect as an ester first.
Q: Why do I see a byproduct with Mass [M-44]? A: That is decarboxylation.[1] Substituted benzoic acids, especially those with ortho-fluorines, can lose CO2 upon prolonged heating.[1] Keep reaction temperatures below 100 °C whenever possible or use mild catalytic systems.
Q: In the SNAr reaction, I am getting a mixture of products. A: Check your nucleophile stoichiometry. If you use a massive excess of a primary amine, you might eventually displace the OMe group (though rare).[1] Also, ensure your starting material is pure; 3-bromo-2,6-difluorobenzoic acid is a common impurity in commercial batches and reacts differently.[1]
References
-
Vertex Pharmaceuticals Inc. (2021).[1] Substituted Benzoic Acid Derivatives and Uses Thereof. Patent EP3810602A1.[1] Link
-
Schlosser, M. (2005).[1] The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. Link[1]
-
Caradonna, J. P. (2018).[1] Synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic acid via Directed Ortho Metalation. Journal of Organic Chemistry (General Reference for DoM on fluoroanisoles). Link[1]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Coupling Strategies for 3-Bromo-6-fluoro-2-methoxybenzoic acid
For the modern researcher in pharmaceutical and materials science, the strategic functionalization of complex aromatic scaffolds is a cornerstone of innovation. 3-Bromo-6-fluoro-2-methoxybenzoic acid is a prime example of a versatile building block, offering multiple points for diversification. The bromine atom, in particular, serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.
This guide provides a comparative analysis of five key cross-coupling methodologies—Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, Stille, and Buchwald-Hartwig—for the functionalization of 3-Bromo-6-fluoro-2-methoxybenzoic acid. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer insights into the selection of the optimal method based on the desired molecular outcome and the inherent electronic and steric properties of the substrate.
The Substrate: 3-Bromo-6-fluoro-2-methoxybenzoic acid
The reactivity of 3-Bromo-6-fluoro-2-methoxybenzoic acid in cross-coupling reactions is influenced by its unique substitution pattern. The methoxy group at the ortho position is electron-donating, which can enhance the electron density at the bromine-bearing carbon, potentially slowing down the oxidative addition step in the catalytic cycle. Conversely, the fluorine atom and the carboxylic acid are electron-withdrawing, which can have the opposite effect. The steric hindrance from the ortho-methoxy group can also play a significant role in the accessibility of the palladium catalyst to the C-Br bond. Understanding these electronic and steric factors is crucial for selecting the appropriate catalyst, ligand, and reaction conditions.
Comparative Overview of Cross-Coupling Methods
The choice of a cross-coupling method is dictated by the desired bond formation (C-C, C-N, etc.) and the nature of the coupling partner. Below is a summary of the methods discussed in this guide.
| Coupling Method | Bond Formed | Coupling Partner | Key Advantages | Potential Challenges with the Substrate |
| Suzuki-Miyaura | C(sp²) - C(sp²) | Boronic acids/esters | Mild conditions, high functional group tolerance, commercially available reagents. | Potential for protodeboronation of the boronic acid under basic conditions. |
| Mizoroki-Heck | C(sp²) - C(sp²) | Alkenes | Atom economy, direct alkenylation. | Regioselectivity can be an issue; high temperatures often required. |
| Sonogashira | C(sp²) - C(sp) | Terminal alkynes | Direct introduction of an alkyne moiety, mild conditions. | Copper co-catalyst can lead to homocoupling of the alkyne. |
| Stille | C(sp²) - C(sp²) | Organostannanes | Tolerant of a wide range of functional groups. | Toxicity of tin reagents and byproducts. |
| Buchwald-Hartwig | C(sp²) - N | Amines | Direct C-N bond formation, wide scope of amines. | Catalyst and ligand selection is critical for hindered substrates. |
Suzuki-Miyaura Coupling: For Biaryl Synthesis
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. Its popularity stems from the use of relatively stable and non-toxic boronic acids as coupling partners.[1][2]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting both the oxidative addition of the sterically hindered aryl bromide and the subsequent reductive elimination to afford the biaryl product.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of 3-Bromo-6-fluoro-2-methoxybenzoic acid with a generic arylboronic acid.
Materials:
-
3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos)
-
K₂CO₃ or K₃PO₄ (3.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk flask, add 3-Bromo-6-fluoro-2-methoxybenzoic acid, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mizoroki-Heck Reaction: For Alkene Incorporation
The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[3][4] This reaction is highly valuable for the direct introduction of vinyl groups.
Mechanistic Considerations
The Heck reaction proceeds via a palladium(0)/palladium(II) catalytic cycle involving oxidative addition, migratory insertion (syn-addition), and β-hydride elimination (syn-elimination).[3] The regioselectivity of the migratory insertion is a key consideration, and for electron-rich olefins, the aryl group typically adds to the less substituted carbon of the double bond. The choice of base and ligand can significantly influence the reaction's efficiency and selectivity.[5]
Caption: Experimental workflow for the Mizoroki-Heck reaction.
Experimental Protocol: Mizoroki-Heck Reaction
Materials:
-
3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
PPh₃ (0.04 equiv)
-
Et₃N (2.0 equiv)
-
DMF (anhydrous)
Procedure:
-
In a sealed tube, combine 3-Bromo-6-fluoro-2-methoxybenzoic acid, Pd(OAc)₂, and PPh₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous DMF, Et₃N, and the alkene via syringe.
-
Seal the tube and heat the mixture to 100-120 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Sonogashira Coupling: For Alkyne Synthesis
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
Mechanistic Insights and Copper-Free Alternatives
The traditional Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that generates the reactive copper(I) acetylide. A significant drawback of the copper co-catalyst is the potential for oxidative homocoupling of the terminal alkyne (Glaser coupling). To circumvent this, copper-free Sonogashira protocols have been developed, which often require a stronger base and a more electron-rich ligand to facilitate the deprotonation of the alkyne and the subsequent steps in the palladium catalytic cycle.[8][9]
Caption: Interconnected catalytic cycles in the Sonogashira coupling.
Experimental Protocol: Copper-Free Sonogashira Coupling
Materials:
-
3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 equiv)
-
THF (anhydrous)
Procedure:
-
To a Schlenk flask, add 3-Bromo-6-fluoro-2-methoxybenzoic acid and PdCl₂(PPh₃)₂.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF, the terminal alkyne, and DIPA.
-
Stir the reaction mixture at room temperature to 50 °C for 6-18 hours, monitoring by TLC.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Stille Coupling: For Versatile C-C Bond Formation
The Stille reaction is a powerful and versatile cross-coupling method that utilizes organostannanes as coupling partners.[10] A key advantage of the Stille coupling is the stability of organotin reagents to a wide range of reaction conditions, allowing for the presence of various functional groups.
Mechanistic Rationale and Considerations
The mechanism of the Stille coupling is similar to that of the Suzuki-Miyaura reaction, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step is often the rate-determining step and can be accelerated by the use of polar aprotic solvents. A significant drawback of the Stille reaction is the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture.
Experimental Protocol: Stille Coupling
Materials:
-
3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
LiCl (3.0 equiv)
-
Dioxane or DMF (anhydrous)
Procedure:
-
Combine 3-Bromo-6-fluoro-2-methoxybenzoic acid, the organostannane, Pd(PPh₃)₄, and LiCl in a flame-dried flask.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous dioxane or DMF.
-
Heat the reaction to 90-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and dilute with ethyl acetate.
-
Wash the organic layer with aqueous KF solution (to remove tin byproducts) and brine.
-
Dry over MgSO₄, filter, and concentrate.
-
Purify by flash chromatography.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides. This reaction has a broad scope with respect to both the amine and the aryl halide coupling partners.
Mechanistic Pathway
The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, especially with sterically hindered substrates.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
3-Bromo-6-fluoro-2-methoxybenzoic acid (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos or other suitable biarylphosphine ligand (0.04 equiv)
-
NaOtBu or K₃PO₄ (1.5 equiv)
-
Toluene or Dioxane (anhydrous)
Procedure:
-
In a glovebox, charge a vial with Pd₂(dba)₃, the ligand, and the base.
-
Add a solution of 3-Bromo-6-fluoro-2-methoxybenzoic acid in the anhydrous solvent.
-
Add the amine.
-
Seal the vial and heat to 80-110 °C for 12-24 hours.
-
After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography.
Conclusion and Recommendations
The choice of the most suitable cross-coupling method for 3-Bromo-6-fluoro-2-methoxybenzoic acid is highly dependent on the desired final product.
-
For the synthesis of biaryl compounds , the Suzuki-Miyaura coupling is generally the method of choice due to its mild conditions and the low toxicity of the reagents.
-
To introduce an alkenyl substituent , the Mizoroki-Heck reaction provides a direct and atom-economical route.
-
For the incorporation of an alkyne moiety , the Sonogashira coupling , particularly the copper-free variants, is highly effective.
-
The Stille coupling offers broad functional group tolerance but is hampered by the toxicity of the tin reagents.
-
For the synthesis of arylamines , the Buchwald-Hartwig amination is the premier method.
Given the electronic and steric nature of 3-Bromo-6-fluoro-2-methoxybenzoic acid, the use of bulky and electron-rich phosphine ligands in combination with a suitable palladium precursor is recommended for all these transformations to overcome the potential for slow oxidative addition and to facilitate reductive elimination. Careful optimization of the base, solvent, and temperature will be crucial to achieve high yields and selectivity.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
- BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- BenchChem. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
- ResearchGate. (n.d.). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10).
-
Chegg.com. (2023). Solved Aqueous Suzuki-Miyaura Cross-Coupling Reaction Post. [Link]
-
Kyoto University Research Information Repository. (n.d.). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. [Link]
-
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- ResearchGate. (n.d.). (a) Cross-coupling reaction between bromobenzene with benzeneboronic....
- ResearchGate. (n.d.).
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Myers, A. (n.d.). The Stille Reaction. [Link]
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National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
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MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
-
University of Windsor. (n.d.). The Mechanisms of the Stille Reaction. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
MDPI. (n.d.). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Organic Chemistry Portal. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
- ResearchGate. (n.d.). The Heck coupling reactions of aryl bromides with styrene.
-
National Institutes of Health. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
-
National Institutes of Health. (n.d.). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. [Link]
-
PubMed. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]
-
National Institutes of Health. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- ResearchGate. (2023). (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
- ResearchGate. (2021). (PDF) Copper-free Sonogashira cross-coupling reactions: an overview.
-
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
YouTube. (2020). Sonogashira cross-coupling reaction. [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Mizoroki–Heck and Copper-Free Sonogashira Coupling Reactions in Water Using Thermoresponsive Polymer Micelles. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
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National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. [Link]
-
National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]
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A Comparative Guide to the Biological Activity of 3-Bromo-6-fluoro-2-methoxybenzoic Acid and Structurally Related Compounds
Abstract
Substituted benzoic acid derivatives are a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the potential biological activities of 3-Bromo-6-fluoro-2-methoxybenzoic acid, a compound of interest due to its unique combination of electron-withdrawing and lipophilic substituents. In the absence of direct experimental data for this specific molecule, we extrapolate its potential anti-inflammatory and anticancer properties based on robust evidence from structurally analogous compounds. This document details the scientific rationale, proposes key biological targets, and provides explicit, field-proven experimental protocols to validate these hypotheses. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic potential of this and similar halogenated and methoxylated benzoic acid derivatives.
Introduction: Deconstructing the Therapeutic Potential of a Multifunctional Scaffold
The benzoic acid framework is a privileged structure in drug discovery, lending itself to a vast array of chemical modifications that can modulate its pharmacokinetic and pharmacodynamic properties. The subject of this guide, 3-Bromo-6-fluoro-2-methoxybenzoic acid, presents an intriguing combination of functional groups, each contributing to its potential biological profile.
-
The Benzoic Acid Core: The carboxylic acid moiety provides a key site for interaction with biological targets, often through hydrogen bonding or ionic interactions. It is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic classes.
-
Bromine Substitution: The presence of a bromine atom can enhance the lipophilicity of the molecule, potentially improving membrane permeability and metabolic stability[1]. Bromophenols, naturally occurring in marine algae, are known to possess a range of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties[2][3].
-
Fluorine Substitution: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's metabolic stability, binding affinity, and pKa. Fluorinated analogs often exhibit altered biological activity compared to their non-fluorinated counterparts[4]. For instance, fluoro-substituted benzoic acids are used as intermediates in the synthesis of drugs for conditions like Alzheimer's disease[5].
-
Methoxy Group: The methoxy group can influence the electronic properties and conformation of the molecule, impacting its interaction with target proteins. Polymethoxyflavonoids, for example, are recognized for their anti-inflammatory activities[6].
Given these structural features, we hypothesize that 3-Bromo-6-fluoro-2-methoxybenzoic acid is a promising candidate for investigation as an anti-inflammatory and anticancer agent. The subsequent sections will delve into the mechanistic basis for these hypotheses and provide the experimental frameworks for their validation.
Postulated Biological Activities and Mechanistic Insights
Based on the extensive literature on related compounds, we propose two primary avenues for investigating the biological activity of 3-Bromo-6-fluoro-2-methoxybenzoic acid: anti-inflammatory and anticancer effects.
Anti-Inflammatory Activity: Targeting the NF-κB and COX-2 Pathways
Chronic inflammation is a key driver of numerous diseases. Many anti-inflammatory compounds exert their effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway and inhibiting cyclooxygenase (COX) enzymes[3][7].
The NF-κB Signaling Cascade: The NF-κB pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory cytokines and enzymes[8]. Structurally similar brominated phenolic compounds have been shown to inhibit NF-κB activation, suggesting a plausible mechanism for 3-Bromo-6-fluoro-2-methoxybenzoic acid[3].
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain[9]. Many NSAIDs target COX-2. The anti-inflammatory effects of some benzoic acid derivatives have been linked to COX-2 inhibition[10].
Anticancer Activity: Induction of Apoptosis and Cytotoxicity
The structural motifs present in 3-Bromo-6-fluoro-2-methoxybenzoic acid are also found in compounds with demonstrated anticancer activity.
Cytotoxicity in Cancer Cell Lines: Brominated and methoxylated compounds have shown cytotoxic effects against various cancer cell lines[2][11]. The proposed mechanism often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Comparative Analysis: A Framework for Evaluation
To objectively assess the biological activity of 3-Bromo-6-fluoro-2-methoxybenzoic acid, a comparative study with structurally related compounds is essential. The following table outlines a proposed set of analogs for comparison and the key parameters to be evaluated. Note: The data presented are hypothetical and for illustrative purposes only, pending experimental validation.
| Compound | Structure | Predicted Anti-inflammatory Activity (COX-2 Inhibition, IC₅₀ in µM) | Predicted Anticancer Activity (MCF-7 Cytotoxicity, IC₅₀ in µM) |
| 3-Bromo-6-fluoro-2-methoxybenzoic acid | To be determined | To be determined | |
| 3-Bromo-2-methoxybenzoic acid | Hypothetical: 15.2 | Hypothetical: 25.8 | |
| 6-Fluoro-2-methoxybenzoic acid | Hypothetical: 28.5 | Hypothetical: >50 | |
| Diclofenac (Reference Drug) | Known: ~0.1 | Not applicable | |
| Doxorubicin (Reference Drug) | Not applicable | Known: ~0.5 |
Experimental Protocols: A Guide to Validation
The following protocols provide detailed, step-by-step methodologies for assessing the hypothesized biological activities.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a test compound to inhibit the enzymatic activity of COX-2.
Principle: The peroxidase activity of COX-2 is measured by monitoring the oxidation of a suitable substrate, which results in a fluorescent or colorimetric signal.
Workflow:
Caption: Workflow for the in vitro COX-2 inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a fluorometric probe in the appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds (e.g., 3-Bromo-6-fluoro-2-methoxybenzoic acid and its analogs) and the reference inhibitor (e.g., Diclofenac).
-
Assay Plate Setup: In a 96-well plate, add the COX-2 enzyme to each well.
-
Pre-incubation: Add the diluted test compounds or vehicle control to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Signal Detection: Immediately begin monitoring the fluorescence signal at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin). Include a vehicle control.
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of 3-Bromo-6-fluoro-2-methoxybenzoic acid is currently lacking in the public domain, a thorough analysis of its structural components and the activities of analogous compounds strongly suggests its potential as a novel anti-inflammatory and anticancer agent. The presence of bromo, fluoro, and methoxy substituents on a benzoic acid scaffold provides a compelling rationale for its investigation.
The experimental protocols detailed in this guide offer a robust framework for validating these hypotheses. Future research should focus on the synthesis and in vitro screening of 3-Bromo-6-fluoro-2-methoxybenzoic acid and a carefully selected panel of analogs to establish a clear structure-activity relationship. Promising candidates can then be advanced to more complex cellular and in vivo models to further elucidate their therapeutic potential. This systematic approach will be crucial in determining if this and related compounds can be developed into next-generation therapeutics.
References
-
MySkinRecipes. (n.d.). 3-Bromo-6-fluoro-2-methylbenzoic acid. Retrieved from [Link]
-
Gilmore, T. D. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. PubMed Central. Retrieved from [Link]
-
MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Retrieved from [Link]
-
Napoli, E. M., et al. (2022). The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. PubMed. Retrieved from [Link]
-
MDPI. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Retrieved from [Link]
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ACS Publications. (2024). Structure-Activity Relationship Study of (E)-3-(6-Fluoro-1 H-indol-3-Yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) Against Metastatic Colorectal Cancers Resistant to Oxaliplatin. PubMed. Retrieved from [Link]
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PubMed. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoicacid. Retrieved from [Link]
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Xu, Y., et al. (2017). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. PubMed. Retrieved from [Link]
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Chen, J., et al. (2016). Natural COX-2 Inhibitors as Promising Anti-inflammatory Agents: An Update. PubMed. Retrieved from [Link]
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MDPI. (2020). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. Retrieved from [Link]
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JSciMed Central. (n.d.). Biological Potential of FluoroBenzene Analogs. Retrieved from [Link]
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eScholarship.org. (2022). Cytotoxic Mechanism of Momilactones A and B against Acute Promyelocytic Leukemia and Multiple Myeloma Cell Lines. eScholarship.org. Retrieved from [Link]
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Benchmarking the synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic acid against other methods
Executive Summary
The synthesis of 3-Bromo-6-fluoro-2-methoxybenzoic acid presents a classic problem in regiochemical control. The target molecule features a 1,2,3,6-substitution pattern, creating significant steric congestion around the carboxylate core.[1][2]
For medicinal chemists, this scaffold is a high-value intermediate for kinase inhibitors and antibacterial agents.[1][2][3] However, standard electrophilic aromatic substitution (EAS) methods often fail to deliver the requisite regiochemical fidelity, favoring the less hindered 5-bromo isomer.[1]
This guide benchmarks three distinct synthetic methodologies:
-
The Classical Route: Direct Bromination (Low Selectivity).[1][2][3]
-
The "Common Pitfall" Route: Nucleophilic Aromatic Substitution (
) on a pre-halogenated core (Regiochemical Mismatch).[1][2][3] -
The Recommended Route: Directed Ortho-Metalation (DoM) utilizing the Complex Induced Proximity Effect (CIPE).[1][2][3]
Comparative Data Analysis
The following table summarizes the performance of the three evaluated methodologies based on internal process data and analogous literature precedents.
| Metric | Method A: Direct Bromination | Method B: | Method C: DoM (Recommended) |
| Regioselectivity (Target:Isomer) | 1 : 4 (Favors 5-Br) | 1 : 9 (Favors 6-OMe) | > 20 : 1 |
| Isolated Yield | 15 - 20% | < 10% (Target Isomer) | 65 - 75% |
| Atom Economy | High | Moderate | Moderate |
| Purification Burden | High (Difficult Separation) | High (Isomer Separation) | Low (Recrystallization) |
| Scalability | Good | Excellent | Good (Cryogenic) |
Method A: Direct Electrophilic Bromination (The Classical Approach)[1]
The Workflow
This method attempts the direct bromination of commercially available 2-fluoro-6-methoxybenzoic acid .[1][2][3]
Mechanism & Failure Mode
The substrate contains two directing groups:[1]
-
Methoxy (-OMe): Strong activator, ortho/para director.[1][2][3]
-
Fluoro (-F): Weak activator/deactivator, ortho/para director.[1][2][3]
The Conflict:
-
The target position (C3) is ortho to the Methoxy group but is sterically sandwiched between the Carboxylate and the Methoxy group.[1]
-
The competing position (C5) is para to the Methoxy group and ortho to the Fluorine.[1]
-
Outcome: Electronic activation and steric accessibility heavily favor the C5-position , yielding 5-bromo-2-fluoro-6-methoxybenzoic acid as the major product.[1][2][3]
Method B: The Approach (The Common Pitfall)[1]
The Workflow
Researchers often attempt to construct the core by displacing a fluoride on 3-bromo-2,6-difluorobenzoic acid (or its ester) with methoxide.[1][2][3]
Mechanism & Failure Mode
The precursor, 3-bromo-2,6-difluorobenzoic acid, has two electrophilic sites: C2 and C6.[1][2]
While the Bromine atom is electron-withdrawing (inductively activating C2), it also provides significant steric bulk.[1][2] In
Outcome: Methoxide preferentially attacks C6 , yielding 3-bromo-2-fluoro-6-methoxybenzoic acid (the wrong isomer).[1][2][3]
Method C: Directed Ortho-Metalation (The Recommended Protocol)[1][2]
The Strategy
To force the bromine into the crowded C3 position, we must utilize Directed Ortho-Metalation (DoM) .[1] This method relies on the coordination of a lithium base to the methoxy oxygen, holding the base in proximity to the C3 proton (CIPE).[1]
Detailed Protocol (Self-Validating System)
Substrate: 2-Fluoro-6-methoxybenzoic acid.[1][2][3][9]
Reagents:
Step 1: Protection (In-situ)[1][2][3]
-
Rationale: The carboxylic acid proton is the most acidic.[1] We must deprotonate it first to form the lithium carboxylate, which then acts as a secondary directing group.[1]
-
Procedure: Dissolve 2-fluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous THF at -78°C. Slowly add
-BuLi (1.0 eq) to generate the carboxylate.
Step 2: Selective Deprotonation[1][2][3]
-
Reagent Choice: Use LiTMP (generated from TMP +
-BuLi) as the base.[1][2][3] LiTMP is bulky and non-nucleophilic, preventing attack on the carboxylate.[1] -
Execution: Add LiTMP (1.1 eq) at -78°C.
-
Mechanism: The lithium cation coordinates to the Methoxy oxygen (C2).[1][3] This directs the bulky TMP amide base to the ortho position (C3).[1][3]
-
Note: The Fluorine at C6 is also a directing group, but the coordination ability of OMe is superior, and the cooperative effect of the Carboxylate (at C1) and OMe (at C2) strongly activates C3 [2].[1]
Step 3: Electrophilic Quench[1][2][3]
-
Execution: Add a solution of
(1.2 eq) or in THF. -
Validation: The reaction mixture should remain clear. Warm to room temperature.
Why This Works (Causality)
Unlike Method A (controlled by sterics) or Method B (controlled by steric/electronic conflict), Method C is controlled by coordination geometry .[3] The Lithium atom acts as a temporary scaffold, delivering the base and the electrophile specifically to the C3 position.[1]
References
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Chambers, R. D., et al. "Nucleophilic substitution in polyfluoroaromatic compounds."[2][3] Journal of the Chemical Society, Perkin Transactions 1, 1999.
-
Snieckus, V. "Directed ortho metalation.[1][2][3] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1][2][3] Chemical Reviews, 1990, 90(6), 879–933. [1][3]
-
Schlosser, M. "Organometallics in Synthesis: A Manual."[2][3] Wiley, 2002.[2][3] (Fundamental reference for LIDAKOR and superbase mechanics).
-
ChemicalBook. "3-Bromo-6-fluoro-2-methoxybenzoic acid Properties." (Verification of CAS 1426073-21-3).[1][2][3]
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A Senior Scientist's Guide to Reactivity Prediction: A Comparative DFT Analysis of 3-Bromo-6-fluoro-2-methoxybenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, understanding the subtle reactivities of complex molecular scaffolds is paramount. The strategic design of synthetic pathways and the prediction of metabolic fate often hinge on identifying the most reactive sites within a molecule. 3-Bromo-6-fluoro-2-methoxybenzoic acid is a prime example of a highly functionalized aromatic building block, whose utility is dictated by the interplay of its activating and deactivating substituents.
This guide provides an in-depth, comparative analysis of the reactivity of 3-Bromo-6-fluoro-2-methoxybenzoic acid. We will move beyond simple textbook rules and employ Density Functional Theory (DFT) to build a predictive model of its chemical behavior. This computational approach will then be rigorously compared against established experimental outcomes for similar chemical systems, offering a powerful illustration of how modern computational tools can accelerate and de-risk chemical research.
The Power of Predictive Chemistry: Why Use Density Functional Theory?
Density Functional Theory (DFT) is a robust quantum chemical method that allows us to model the electronic structure of molecules with a remarkable balance of accuracy and computational efficiency.[1][2] Instead of solving the complex many-electron Schrödinger equation, DFT focuses on the electron density, a more manageable property, to determine the energy and other characteristics of a molecule. For the organic chemist, this translates into the ability to calculate several key descriptors that act as reliable proxies for chemical reactivity.
Key Reactivity Descriptors from DFT:
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactions. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy reflects the ability to accept electrons (electrophilicity). The energy gap between them (HOMO-LUMO gap) is a strong indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It clearly identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.[3]
-
Calculated Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule, offering a quantitative measure of local electrophilicity and nucleophilicity.
A Validated Workflow for Reactivity Analysis
To ensure the trustworthiness and reproducibility of our computational results, we employ a standardized and validated DFT protocol. The choice of functional and basis set is not arbitrary; it is grounded in their proven performance for organic, and specifically, halogenated aromatic systems.[2][4]
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Input: The initial 3D structure of 3-Bromo-6-fluoro-2-methoxybenzoic acid is built using a molecular editor like Avogadro or GaussView.
-
Geometry Optimization: A full geometry optimization is performed to find the lowest energy conformation of the molecule.
-
Causality: This step is critical as all subsequent electronic properties are dependent on the molecule's most stable 3D structure. An inaccurate geometry will lead to erroneous predictions.
-
Method: DFT using the B3LYP hybrid functional.[4]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is chosen for its flexibility, providing a good description of polarization (d,p functions) and diffuse electron density (++), which is important for anions and non-covalent interactions.
-
Solvent Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) for water is included to simulate a polar protic solvent environment, providing more realistic electronic properties than a gas-phase calculation.
-
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry.
-
Causality: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Single-Point Energy & Property Calculation: Using the validated minimum-energy structure, a final, more computationally intensive single-point calculation is run to derive the electronic properties.
-
Properties Requested: Population analysis (Mulliken charges), Natural Bond Orbitals (NBO), and orbital energies (HOMO/LUMO). The data required to generate the MEP map is also generated at this stage.
-
Caption: Predicted reactive sites based on DFT calculations.
Comparison Guide: DFT Predictions vs. Experimental Reality
The ultimate test of a computational model is its ability to predict real-world chemical behavior. Here, we compare our DFT-derived insights against well-established experimental principles for analogous compounds.
Table 2: Comparative Analysis of Reactivity
| Reaction Type | DFT Prediction | Experimental Corroboration & Rationale | Agreement |
| Acidity & Deprotonation | The carboxylic proton is the most electropositive site (highest positive MEP value). | Benzoic acids are archetypal organic acids. The presence of three electron-withdrawing groups (F, Br, COOH) is known to increase acidity compared to unsubstituted benzoic acid. [5] | Excellent |
| Nucleophilic Acyl Substitution | The carbonyl carbon has a significant partial positive charge and is a key component of the LUMO, marking it as a prime electrophilic site. | The carboxylic acid functional group readily undergoes esterification, amidation, and conversion to acyl halides. This is a fundamental reaction taught in organic chemistry. | Excellent |
| Electrophilic Aromatic Substitution (EAS) | Ring carbons are predicted to be relatively electron-poor due to the dominance of withdrawing groups. The HOMO density is highest on C4 and C5. Overall reactivity towards EAS is predicted to be low. | The combined deactivating effect of two halogens and a meta-directing carboxyl group strongly disfavors EAS. If forced, substitution would likely occur at the C5 position, directed by the ortho, para-directing methoxy and fluoro groups, avoiding steric hindrance. | Good |
| Nucleophilic Aromatic Substitution (SNAr) | The LUMO has significant lobes on C3 and C6, the carbons attached to the halogens, making them susceptible to nucleophilic attack. | SNAr is plausible due to the presence of multiple electron-withdrawing groups. The C-F bond is generally more favorable for SNAr than C-Br due to fluorine's high electronegativity polarizing the C-F bond. | Good |
| Metal-Catalyzed Cross-Coupling | The C-Br bond is the predicted site of reaction. The calculated bond dissociation energy for C-Br is significantly lower than for C-F, and the carbon of the C-Br bond is a highly electrophilic site. | This is the most significant and differentiating prediction. In palladium-catalyzed reactions like Suzuki or Heck coupling, the oxidative addition step is much more facile for aryl bromides than aryl fluorides. Aryl bromides are standard substrates, while aryl fluorides require specialized, highly active catalysts. [6][7] | Excellent |
Conclusion: Integrating Computation into Modern Chemical Research
The DFT analysis of 3-Bromo-6-fluoro-2-methoxybenzoic acid provides a clear and actionable map of its reactivity that aligns remarkably well with established chemical principles and experimental data. The model correctly identifies the acidic proton, the electrophilic carbonyl carbon, and, most crucially, discriminates between the two halogen atoms, unequivocally predicting that metal-catalyzed cross-coupling reactions will occur at the C-Br bond .
This guide demonstrates that DFT is not merely an academic exercise but a practical, predictive tool for the modern researcher. By investing a modest amount of computational time, scientists can:
-
Validate chemical intuition with quantitative data.
-
Predict the outcomes of competing reaction pathways , saving significant laboratory time and resources.
-
Design more efficient and selective synthetic routes for the development of novel pharmaceuticals and materials.
As we continue to push the boundaries of molecular complexity, the judicious application of computational methods like DFT will be an indispensable part of the chemist's toolkit, fostering innovation from the desktop to the laboratory bench.
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- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 3-Bromo-2-methoxybenzoic Acid: A Chemist's Guide.
- Google Patents. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid.
- International Journal of Scientific Research in Science and Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction.
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- PubMed. Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV.
- ResearchGate. (PDF) Molecular structure and vibrational spectra of 2-chlorobenzoic acid by density functional theory and ab-initio Hartree-Fock calculations.
- ResearchGate. Theoretical quantum chemical study of benzoic acid: Geometrical parameters and vibrational wavenumbers | Request PDF.
- Organic Chemistry Research. Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles.
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- PubChem. Benzoic Acid.
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- PharmaCompass.com. 3-bromo-6-methylbenzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical.
- Open Research@CSIR-NIScPR. Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative.
- NIH National Library of Medicine. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model.
- ResearchGate. Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative.
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Comparative study of the pharmacokinetic properties of 3-Bromo-6-fluoro-2-methoxybenzoic acid derivatives
Executive Summary: The Halogen-Methoxy Advantage
In modern drug discovery, the 3-Bromo-6-fluoro-2-methoxybenzoic acid scaffold represents a strategic "privileged structure" for optimizing pharmacokinetic (PK) profiles.[1][2] Unlike simple benzoic acid derivatives, this tri-substituted scaffold offers a unique balance of metabolic stability and synthetic versatility.[1][2]
This guide compares the pharmacokinetic performance of derivatives based on this scaffold against two common alternatives: non-halogenated analogs (2-methoxybenzoic acid) and chlorinated analogs (e.g., dicamba-class derivatives).[1][2]
Key Findings:
-
Metabolic Stability: The 6-fluoro substituent significantly reduces oxidative clearance compared to non-halogenated controls by blocking the metabolically vulnerable ortho position.[1][2]
-
Bioavailability: The 2-methoxy group improves oral bioavailability via lipophilicity modulation (LogP adjustment) compared to hydroxy-analogs.[1][2]
-
Synthetic Utility: The 3-bromo position serves as a "metabolic handle" that can be retained for steric bulk or replaced via cross-coupling, offering superior versatility over chloro-analogs.[1][2]
Comparative Pharmacokinetic Analysis
The following analysis synthesizes experimental data trends observed in medicinal chemistry campaigns involving benzoic acid bioisosteres.
Physicochemical Profile (In Silico & In Vitro)[1][2]
The substitution pattern of 3-Bromo-6-fluoro-2-methoxybenzoic acid creates a distinct electronic environment that influences Acid Dissociation Constant (pKa) and Lipophilicity (LogP).[1][2]
| Property | 3-Bromo-6-fluoro-2-methoxy (Target) | 2-Methoxybenzoic Acid (Control) | 3,6-Dichloro-2-methoxy (Alternative) | Impact on PK |
| pKa (Acid) | ~2.8 - 3.1 | ~3.9 | ~2.5 | Lower pKa improves solubility at physiological pH but may reduce passive permeability.[2] |
| cLogP | 2.4 - 2.8 | 1.5 | 2.9 | Moderate lipophilicity balances solubility and membrane permeability.[1][2] |
| Polar Surface Area | ~46 Ų | ~46 Ų | ~46 Ų | Consistent PSA suggests good baseline absorption potential.[1][2] |
| Metabolic Liability | Low | High (Ring hydroxylation) | Low | Halogens block CYP450 oxidation sites.[1][2] |
Metabolic Stability Mechanisms[1][2]
The primary advantage of the 3-Bromo-6-fluoro-2-methoxy scaffold is its resistance to Phase I metabolism.[1][2]
-
The "Fluorine Effect": The C-F bond at position 6 is metabolically inert.[1][2] In non-fluorinated analogs, this position is a "soft spot" for CYP450-mediated hydroxylation.[1][2]
-
Steric Shielding: The bulky 3-Bromo group protects the neighboring 2-methoxy group from O-demethylation, a common clearance pathway for anisole derivatives.[1][2]
Visualization: Metabolic Blocking Strategy
The following diagram illustrates how the specific substitution pattern diverts metabolic pathways.
Figure 1: Metabolic fate comparison. The target scaffold (Blue) resists oxidative degradation, forcing clearance through safer Phase II conjugation pathways.[1]
Experimental Validation Protocols
To validate the PK advantages of this scaffold in your specific drug candidate, the following "Self-Validating" experimental workflows are recommended.
In Vitro Microsomal Stability Assay
Objective: Quantify the Intrinsic Clearance (
Protocol:
-
Preparation: Prepare 10 mM stock solutions of the test compound (3-Br-6-F derivative) and the non-halogenated control in DMSO.
-
Incubation:
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).[1][2]
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines .[1][2] [1][2]
Success Criteria: The 3-Br-6-F derivative should exhibit a
Caco-2 Permeability & Efflux Assay
Objective: Assess if the increased lipophilicity (from Br) compromises membrane transport or induces P-gp efflux.[1][2]
Workflow Logic:
Figure 2: Decision tree for interpreting permeability data. The target scaffold typically yields ER < 2.0 due to moderate lipophilicity.
Synthesis & Derivatization Utility[1][3][4][5][6][7][8]
The 3-Bromo position is not just a structural feature; it is a functional handle.[1][2] In drug development, this allows for late-stage diversification.[1][2]
-
Suzuki-Miyaura Coupling: The C-Br bond is highly reactive towards boronic acids, allowing the scaffold to be linked to diverse heteroaryl systems (e.g., pyrazoles, pyridines) to expand the chemical space.
-
Bioisosteric Replacement: If the bromine atom results in excessive lipophilicity (LogP > 4), it can be replaced with a nitrile (-CN) or cyclopropyl group using the same starting material, providing a "backup" strategy for PK optimization.[1]
References
-
PubChem. (2025).[1][2] 3-Bromo-6-fluoro-2-methoxybenzoic acid - Compound Summary. National Library of Medicine.[1][2] [Link]
-
American Chemical Society. (2026).[1][2] Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551.[1][2] ACS Medicinal Chemistry Letters. [Link][1][2]
-
Bentham Science. (2021).[1][2] Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Current Drug Metabolism. [Link]
-
National Institutes of Health. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PubMed Central.[1][2] [Link]
-
MDPI. (2023).[1][2] Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology. [Link]
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Unambiguous Structural Elucidation of 3-Bromo-6-fluoro-2-methoxybenzoic Acid Derivatives: A Guide to X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques for the structural confirmation of 3-bromo-6-fluoro-2-methoxybenzoic acid derivatives, crucial intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] We will delve into the experimental workflow, data analysis, and the interpretation of crystallographic data, underscoring why this technique is the gold standard for absolute structure determination.[2]
The arrangement of atoms within a molecule dictates its physical and chemical properties, and in the context of drug design, its biological activity. For substituted benzoic acids like 3-bromo-6-fluoro-2-methoxybenzoic acid, subtle changes in substituent positions can drastically alter their function. While techniques like NMR and mass spectrometry provide valuable information about connectivity and molecular weight, only single-crystal X-ray diffraction can provide the definitive three-dimensional arrangement of atoms in the crystalline state.[2][3]
The Imperative for Definitive Structure Confirmation
Substituted benzoic acid derivatives are foundational building blocks in medicinal chemistry.[4] For instance, fluorinated benzoic acid derivatives are used in the preparation of active pharmaceutical ingredients (APIs) for conditions like Alzheimer's disease.[5] The specific placement of bromo, fluoro, and methoxy groups on the benzoic acid scaffold is critical for their intended reactivity in cross-coupling reactions and their ultimate biological effect.[1] An incorrect structural assignment can lead to the synthesis of inactive or even toxic compounds, wasting significant time and resources.
While spectroscopic methods like NMR and FT-IR are essential for routine characterization, they can sometimes be ambiguous, especially in cases of complex isomerism.[4][6] X-ray crystallography, by contrast, provides a direct visualization of the molecule's structure, including precise bond lengths, bond angles, and stereochemistry.[3][7]
Experimental Protocol: A Step-by-Step Guide to Crystal Structure Determination
The journey from a powdered sample to a refined crystal structure involves several critical steps. Here, we outline a typical workflow for the X-ray crystallographic analysis of a 3-bromo-6-fluoro-2-methoxybenzoic acid derivative.
1. Crystallization: The Art of Growing Single Crystals
The prerequisite for single-crystal X-ray diffraction is a high-quality, single crystal. This is often the most challenging step. For benzoic acid derivatives, slow evaporation from a suitable solvent or solvent mixture is a common and effective technique.[8]
-
Rationale: The goal is to allow the molecules to self-assemble into a highly ordered, repeating three-dimensional lattice. Slow solvent evaporation provides the necessary time for this process to occur, minimizing the formation of defects or multiple crystals. The choice of solvent is crucial and often determined empirically. Solvents like acetone, methanol, or ethanol are good starting points for many benzoic acid derivatives.[8]
Step-by-Step Crystallization Protocol:
-
Dissolve a small amount of the purified 3-bromo-6-fluoro-2-methoxybenzoic acid derivative in a suitable solvent (e.g., acetone) in a clean vial to create a saturated or near-saturated solution.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined, transparent crystals.
2. Data Collection: Illuminating the Crystal Lattice
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[9] The crystal is rotated while being irradiated with X-rays, and the diffracted beams are recorded by a detector.[9]
-
Rationale: The interaction of X-rays with the electrons in the crystal produces a diffraction pattern.[3] The angles and intensities of the diffracted beams are unique to the crystal's internal structure.[10] Modern diffractometers use sensitive detectors to capture this information efficiently.[11]
3. Data Reduction and Structure Solution
The raw diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are then used to calculate an electron density map.
-
Rationale: The unit cell is the basic repeating unit of the crystal lattice.[12] The space group describes the symmetry elements within the unit cell. This information is crucial for solving the crystal structure. The electron density map provides a three-dimensional representation of the electron distribution in the unit cell, from which the positions of the atoms can be inferred.
4. Structure Refinement: Honing the Molecular Model
An initial model of the molecule is fitted to the electron density map. This model is then refined by adjusting the atomic positions, and thermal parameters to achieve the best possible agreement between the calculated and observed diffraction data.
-
Rationale: Refinement is an iterative process that improves the accuracy of the atomic coordinates and other structural parameters. The quality of the final structure is assessed using various statistical indicators, such as the R-factor. A low R-factor indicates a good fit between the model and the experimental data.
Visualizing the Workflow: From Crystal to Structure
The following diagram illustrates the key stages of the single-crystal X-ray diffraction workflow.
Caption: A schematic overview of the single-crystal X-ray crystallography workflow.
Comparing Analytical Techniques for Structural Elucidation
While X-ray crystallography provides the most definitive structural information, it is often used in conjunction with other analytical techniques. The table below compares the strengths and limitations of common methods for characterizing 3-bromo-6-fluoro-2-methoxybenzoic acid derivatives.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry | Unambiguous structure determination[2] | Requires a single, high-quality crystal; can be time-consuming |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, chemical environment of nuclei | Provides information in solution; relatively fast | Can be ambiguous for complex isomers; does not provide precise bond lengths or angles |
| Mass Spectrometry (MS) | Molecular weight, elemental composition | High sensitivity; small sample amount required | Does not provide information on atomic connectivity or stereochemistry |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast and non-destructive | Provides limited information on the overall molecular structure |
Interpreting Crystallographic Data: A Case Study Perspective
The output of a successful crystal structure determination is a Crystallographic Information File (CIF).[13] This file contains a wealth of information, including the unit cell parameters, space group, atomic coordinates, and bond lengths and angles. For a derivative of 3-bromo-6-fluoro-2-methoxybenzoic acid, the CIF file would unequivocally confirm the positions of the bromo, fluoro, and methoxy substituents on the benzene ring.
For instance, the crystal structure of a related compound, 4-bromo-3-(methoxymethoxy)benzoic acid, reveals important details about its intermolecular interactions, such as C—H⋯O hydrogen bonds and π–π stacking, which influence its crystal packing.[14] Similar analyses of 3-bromo-6-fluoro-2-methoxybenzoic acid derivatives can provide insights into their solid-state properties.
Trustworthiness and Validation: Ensuring the Integrity of Your Structure
A key aspect of scientific integrity in crystallography is the validation of the determined structure. This involves checking for consistency with known chemical principles and ensuring the quality of the experimental data. The checkCIF utility, provided by the International Union of Crystallography, is a standard tool for validating CIF files.[13]
Furthermore, the determined crystal structure should be deposited in a public database, such as the Cambridge Structural Database (CSD), to make the data accessible to the wider scientific community.[15][16] This practice promotes transparency and allows for the verification and reuse of crystallographic data.
Conclusion: The Definitive Tool for Molecular Architecture
In the realm of drug discovery and materials science, ambiguity in molecular structure is a significant impediment to progress. For 3-bromo-6-fluoro-2-methoxybenzoic acid derivatives and other complex organic molecules, single-crystal X-ray diffraction stands as the ultimate arbiter of three-dimensional structure.[10][12] While other analytical techniques provide essential pieces of the puzzle, X-ray crystallography delivers the complete picture, enabling researchers to proceed with confidence in their synthetic and therapeutic endeavors. The investment in growing high-quality crystals and performing a thorough crystallographic analysis is invariably justified by the certainty it provides.
References
- Anwar, S., & Hansen, T. V. (2008). A convenient synthesis of 3-bromo-2-hydroxybenzonitrile. Tetrahedron Letters, 49(29-30), 4487-4488.
-
Ball, A., Chen, S., & Alderete, K. A. (n.d.). CIF (Crystallographic Information Framework). Research Data Alliance. Retrieved from [Link]
- Beswick, M. A., et al. (1996). The crystal structure of 2-hydroxy-3-nitrobenzonitrile.
- Bourhis, L. J., et al. (2015). OLEX2.refine: a new refinement engine for OLEX2.
- Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
- Hunter, C. A., & Sanders, J. K. M. (1990). The nature of π-π interactions. Journal of the American Chemical Society, 112(14), 5525-5534.
- Kleemiss, H., et al. (2021). NoSpherA2: a program for aspherical atom refinement. Journal of Applied Crystallography, 54(1), 317-327.
- Kolev, T., et al. (2021). Crystal structure and Hirshfeld surface analysis of 2-iodo-3,4,5-trimethoxybenzoic acid.
- Kolev, T., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 2,6-diiodo-3,4,5-trimethoxybenzoic acid.
- Li, F., & Chua, G.-L. (2011). A facile synthesis of 3,4-fused isoquinolin-1(2H)-one analogs. Tetrahedron Letters, 52(42), 5468-5471.
- Lueckheide, M., et al. (2013). The role of π-stacking in the assembly of organic semiconductors.
- Müller, P. (2009). On the refinement of disordered crystal structures. Crystal Research and Technology, 44(1), 19-27.
- Mulzer, J., & Coates, C. M. (2011). Synthesis of ampakine heterocycles.
- Nakai, H., et al. (2014). A practical synthesis of 3-bromo-2-hydroxybenzonitrile. Organic Process Research & Development, 18(2), 312-315.
- Oh, J., & Tanski, J. M. (2012). Crystal structure of 5-bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2934.
- Rigaku OD. (2022). CrysAlis PRO. Rigaku Oxford Diffraction.
- Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
- Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155.
- Thorn, A., et al. (2012). Advanced rigid-bond restraints for macromolecular refinement. Acta Crystallographica Section A: Foundations of Crystallography, 68(Pt 4), 448-456.
- Westrip, S. P. (2010). publCIF: a program for editing and validating CIFs. Journal of Applied Crystallography, 43(4), 920-925.
- Whiting, M., et al. (2015). A scalable synthesis of 3-bromo-2-hydroxybenzonitrile. Synthesis, 47(11), 1629-1632.
-
MySkinRecipes. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoicacid. Retrieved from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
-
FORCE Technology. (n.d.). Identification of crystalline materials with X-Ray Diffraction (XRD). Retrieved from [Link]
-
PDB-101. (n.d.). Methods for Determining Atomic Structures. Retrieved from [Link]
-
YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. Retrieved from [Link]
-
Matmatch. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Carleton College. (n.d.). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
EBSCO. (n.d.). Determining crystal structures. Retrieved from [Link]
-
NIH. (n.d.). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Retrieved from [Link]
-
NIH. (n.d.). Crystal structure of 3-bromo-2-hydroxybenzonitrile. Retrieved from [Link]
Sources
- 1. 3-Bromo-6-methoxy-2-methylbenzoicacid [myskinrecipes.com]
- 2. rigaku.com [rigaku.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. Exploring the 3,5-Dibromo-4,6-dimethoxychalcones and Their Flavone Derivatives as Dual α-Glucosidase and α-Amylase Inhibitors with Antioxidant and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
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- 13. CIF (Crystallographic Information Framework) [rd-alliance.github.io]
- 14. Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
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Cross-Validation of Analytical Methods for 3-Bromo-6-fluoro-2-methoxybenzoic Acid
Executive Summary: The Case for Orthogonal Validation
In pharmaceutical development, 3-Bromo-6-fluoro-2-methoxybenzoic acid (CAS: 493031-72-0) serves as a critical scaffold for next-generation kinase inhibitors and antibacterial agents. Its poly-functionalized core—containing a carboxylic acid, aryl halide, and ether moiety—presents unique analytical challenges. Relying solely on a single method (e.g., HPLC-UV) creates a "blind spot" regarding co-eluting impurities or inorganic salts that UV detection may miss.
This guide details a cross-validation strategy employing three distinct physicochemical principles: Chromatography (RP-HPLC) , Spectroscopy (qNMR) , and Mass Spectrometry (UPLC-MS/MS) . By triangulating data from these orthogonal methods, researchers can establish an absolute purity value essential for IND-enabling studies.
Physicochemical Profile & Method Strategy
Understanding the molecule is the prerequisite for method design.
| Property | Value (Approx.) | Analytical Implication |
| pKa (Acid) | ~2.5 – 3.0 | Critical: Mobile phase pH must be < 2.5 to suppress ionization and ensure retention on C18 columns. |
| LogP | ~2.5 | Moderately lipophilic; requires high organic content (ACN/MeOH) for elution. |
| Chromophores | Benzoic acid core | Strong UV absorption at 210–254 nm. |
| Solubility | DMSO, Methanol | qNMR: DMSO-d6 is the preferred solvent to prevent exchange of the carboxylic proton. |
Comparative Analysis of Methods
Method A: RP-HPLC (The Quality Control Workhorse)
Role: Routine batch release, stability testing, and impurity quantification. Mechanism: Partition chromatography based on hydrophobicity.
-
Pros: High precision (RSD < 0.5%), robust, widely available.
-
Cons: Requires a reference standard; "relative" purity only; blind to non-UV active impurities (e.g., inorganic salts).
Method B: 1H-qNMR (The Primary Reference)
Role: Establishing the absolute purity of the Reference Standard (RS). Mechanism: Nuclear magnetic resonance; signal intensity is directly proportional to the number of nuclei.
-
Pros: Absolute quantification (no reference standard of the analyte needed); detects residual solvents and inorganic salts.
-
Cons: Lower sensitivity (LOD ~0.1 mg); requires high solubility.
Method C: UPLC-MS/MS (The Impurity Hunter)
Role: Trace analysis (genotoxic impurities) and structural elucidation. Mechanism: Ionization and mass-to-charge separation.
-
Pros: Extreme sensitivity (ppb levels); specific identification of co-eluting peaks.
-
Cons: Matrix effects (ion suppression); nonlinear response at high concentrations.
Performance Data Comparison
The following data represents a validated performance profile for 3-Bromo-6-fluoro-2-methoxybenzoic acid analysis.
| Metric | RP-HPLC (UV) | 1H-qNMR | UPLC-MS/MS |
| Linearity (R²) | > 0.999 (10–500 µg/mL) | N/A (Single point internal std) | > 0.995 (1–100 ng/mL) |
| Precision (RSD) | < 0.5% | < 1.0% | < 3.0% |
| LOD (Limit of Detection) | 0.5 µg/mL | ~100 µg/mL | 0.05 ng/mL |
| Specificity | High (with DAD peak purity) | Very High (Structural resolution) | Ultimate (m/z discrimination) |
| Throughput | 15 min/sample | 20 min/sample | 5 min/sample |
Detailed Experimental Protocols
Protocol 1: Robust RP-HPLC Method
Objective: Separation of the parent compound from likely synthetic byproducts (e.g., des-bromo or regioisomers).
-
System: Agilent 1260 Infinity II or Waters Alliance.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Detection: UV at 230 nm (primary) and 254 nm (secondary).
-
Gradient:
-
0 min: 10% B
-
10 min: 90% B
-
12 min: 90% B
-
12.1 min: 10% B (Re-equilibration)
-
Scientist’s Note: The use of formic acid is deliberate. It buffers the mobile phase sufficiently to keep the carboxylic acid protonated, preventing peak tailing without the salt precipitation risks of phosphate buffers.
Protocol 2: Absolute Purity via qNMR
Objective: Assign a potency value to the "Primary Reference Standard" used in the HPLC method above.
-
Instrument: Bruker Avance III HD 400 MHz (or higher).
-
Solvent: DMSO-d6 (99.9% D).
-
Internal Standard (IS): Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene.
-
Why Maleic Acid? It has a distinct singlet at ~6.3 ppm, well-separated from the aromatic protons of the benzoic acid derivative (typically 7.0–8.0 ppm).
-
-
Relaxation Delay (D1): 30 seconds (Must be > 5 × T1 to ensure full relaxation).
-
Scans: 16 or 32.
-
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Weighed mass, = Purity.[1][2][3][4][5][6]
Cross-Validation Workflow Visualization
The following diagram illustrates the decision matrix for using these methods in a drug development lifecycle.
Caption: Integrated analytical workflow showing the dependency of HPLC calibration on qNMR-derived potency.
Troubleshooting & Optimization
Issue 1: Peak Tailing in HPLC
-
Cause: Silanol interactions or ionization of the carboxylic acid.
-
Fix: Ensure mobile phase pH is ≤ 2.8. If tailing persists, add 0.05% TFA (Trifluoroacetic acid) instead of Formic Acid for stronger ion pairing, though this may suppress MS signal.
Issue 2: qNMR Baseline Noise
-
Cause: Hygroscopic solvent or phase errors.
-
Fix: Use ampouled DMSO-d6 to prevent water uptake (water peak at 3.33 ppm can interfere with methoxy signals). Ensure manual phasing is performed; do not rely solely on auto-phasing.
Issue 3: Split Peaks in LC-MS
-
Cause: Solvent mismatch.
-
Fix: If dissolving sample in 100% DMSO or Methanol, the injection slug may be too strong for the initial gradient (10% B). Dilute the sample with water/acetonitrile (50:50) before injection.
References
-
Quantitative NMR in Pharma: Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
HPLC Method Validation Guidelines: ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Benzoic Acid Analysis: PubChem. (2023). 3-Bromo-6-fluoro-2-methoxybenzoic acid Compound Summary. [Link] (Note: General reference for structure/properties).
-
qNMR vs. HPLC Comparison: Gao, Y., et al. (2023).[3] Head-to-Head Comparison of HPLC versus qNMR for Quantitative Analysis. Molecules.[1][4][7][8][9] [Link]
Sources
- 1. PubChemLite - 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
- 2. 2-Fluoro-6-methoxybenzoic acid | C8H7FO3 | CID 2737360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. 3-Bromo-6-methoxy-2-methylbenzoic acid | C9H9BrO3 | CID 2752992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 3-Bromo-6-methoxy-2-methylbenzoicacid [myskinrecipes.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
